Product packaging for gp120-IN-1(Cat. No.:CAS No. 5948-75-4)

gp120-IN-1

Cat. No.: B2769037
CAS No.: 5948-75-4
M. Wt: 322.38
InChI Key: PXLULCMFZZNMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gp120-IN-1 is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O4S B2769037 gp120-IN-1 CAS No. 5948-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLULCMFZZNMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Gp120-IN-1 Nexus: A Technical Guide to its Anti-HIV-1 Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Gp120-IN-1 has emerged as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry, a critical initial step in the viral lifecycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to offer a detailed understanding of this promising anti-HIV-1 compound.

Introduction to HIV-1 Entry and the Role of Gp120

The entry of HIV-1 into host cells is a multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells, particularly helper T-cells.[1][2] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3][4] Gp120 is therefore a prime target for the development of HIV-1 entry inhibitors.[4][5]

This compound: A Potent Inhibitor of HIV-1 Entry

This compound is a small molecule inhibitor that demonstrates significant anti-HIV-1 activity.[6] It functions by directly targeting the gp120 protein, thereby preventing the initial attachment of the virus to the host cell.[3][6]

Quantitative Analysis of this compound Activity

The inhibitory and cytotoxic properties of this compound have been quantified through various in vitro assays. The table below summarizes the key quantitative data available for this compound and a closely related proteomimetic inhibitor, designated as compound 1.

Compound Parameter Value Cell Line/Assay Condition Reference
This compound (compound 4e)IC502.2 µMAnti-HIV-1 activity[6]
This compound (compound 4e)CC50100.90 µMCytotoxicity in SUP-T1 cells[6]
Compound 1EC50SubmicromolarInhibition of CD4-gp120 binding (ELISA)[3]

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to inhibit 50% of the viral activity. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that results in the death of 50% of the cells. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Core Mechanism of Action: Inhibition of Gp120-CD4 Binding

The primary mechanism of action of this compound is the disruption of the crucial interaction between the HIV-1 envelope protein gp120 and the host cell's CD4 receptor.[3] By binding to the surface of gp120, the inhibitor allosterically or directly blocks the CD4 binding site, preventing the initial attachment of the virus.[3][4]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding HostCell Host Cell Membrane Coreceptor->HostCell 3. Membrane Fusion gp120_IN_1 This compound gp120_IN_1->gp120 Binds to gp120 gp120_IN_1->gp120 Inhibition of Binding

Figure 1: Mechanism of HIV-1 Entry and Inhibition by this compound.
Binding Site on Gp120

Competition experiments with monoclonal antibodies (mAbs) have provided insights into the binding site of a closely related inhibitor on gp120.[3] The inhibitor demonstrated a dose-dependent ability to block the binding of mAb 447-52D, which targets the tip of the V3 loop of gp120.[3] Conversely, it did not affect the binding of mAb 2G12, which recognizes glycan structures on gp120.[3] This suggests that the inhibitor binds to a region on the gp120 surface that overlaps with or is in close proximity to the V3 loop, a region critical for coreceptor binding.[3][7]

Experimental Protocols

The mechanism of action of this compound and related compounds has been elucidated through a series of key experiments.

CD4-Gp120 Binding Inhibition ELISA

This assay quantifies the ability of an inhibitor to block the interaction between gp120 and the CD4 receptor.

Protocol:

  • Coating: Soluble CD4 is immobilized on the surface of microtiter plate wells.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Incubation: A mixture of HIV-1 IIIB gp120 and varying concentrations of the inhibitor (e.g., this compound) is added to the wells. A control with no inhibitor is also included.

  • Washing: The plate is washed to remove unbound gp120 and inhibitor.

  • Detection: A primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a plate reader.

  • Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells. The EC50 value is determined from the dose-response curve.[3][8]

ELISA_Workflow cluster_steps CD4-Gp120 Binding Inhibition ELISA Workflow step1 1. Coat plate with soluble CD4 step2 2. Block non-specific sites step1->step2 step3 3. Add gp120 + Inhibitor (this compound) step2->step3 step4 4. Incubate and Wash step3->step4 step5 5. Add anti-gp120 primary antibody step4->step5 step6 6. Add enzyme-linked secondary antibody step5->step6 step7 7. Add substrate and measure absorbance step6->step7 step8 8. Calculate % inhibition and EC50 step7->step8

Figure 2: Workflow for CD4-Gp120 Binding Inhibition ELISA.
Gp120-Antibody Competition Assay

This experiment is designed to identify the approximate binding region of the inhibitor on the gp120 protein.

Protocol:

  • Coating: Recombinant gp120 is coated onto the wells of a microtiter plate.

  • Inhibitor Incubation: Varying concentrations of the inhibitor are added to the wells and incubated to allow for binding to gp120.

  • Antibody Addition: A specific monoclonal antibody (e.g., 447-52D or 2G12) is added to the wells.

  • Incubation and Washing: The plate is incubated to allow antibody binding and then washed to remove unbound components.

  • Detection: An enzyme-linked secondary antibody that recognizes the primary monoclonal antibody is added.

  • Substrate and Measurement: A chromogenic substrate is added, and the absorbance is measured.

  • Analysis: A reduction in absorbance in the presence of the inhibitor indicates competition for the same or an overlapping binding site with the monoclonal antibody.[3]

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a well-defined mechanism of action. By targeting the viral envelope glycoprotein gp120 and preventing its initial interaction with the host cell CD4 receptor, this compound effectively neutralizes the virus before it can establish an infection. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds as potential antiretroviral therapeutics. The specificity of its interaction with the gp120 surface, particularly in a region involving the V3 loop, offers a strategic advantage in combating a broad range of HIV-1 isolates. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical application.

References

An In-Depth Technical Guide to the gp120-IN-1 Binding Site on HIV-1 gp120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical target for antiretroviral drug development. Its interaction with the host cell receptor CD4 is the first step in viral entry, making the inhibition of this interaction a key therapeutic strategy. This technical guide provides a detailed overview of the binding site for gp120-IN-1, a novel inhibitor that targets the highly conserved Phe43 cavity of gp120. We will delve into the mechanism of action, summarize the available quantitative data, and provide detailed experimental protocols for the key assays used in its characterization. This document aims to serve as a comprehensive resource for researchers actively involved in the development of HIV-1 entry inhibitors.

Introduction: The HIV-1 Entry Mechanism and the Role of gp120

HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells.[1] This initial binding triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent interaction with the coreceptor leads to further conformational rearrangements in the gp120-gp41 complex, culminating in the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.

The gp120 glycoprotein is a key player in this process, and its interaction with CD4 represents a vulnerable target for therapeutic intervention. Small molecules that can bind to gp120 and prevent its interaction with CD4 are a promising class of antiretroviral drugs known as entry inhibitors.

This compound: A Novel Inhibitor Targeting the Phe43 Cavity

This compound is a 1,2,3,4-tetrahydropyrimidine derivative that has been identified as a potent inhibitor of HIV-1 entry.[2] It exerts its antiviral activity by targeting a highly conserved and functionally critical pocket on gp120 known as the Phe43 cavity.[2] This cavity is a deep hydrophobic pocket that accommodates the phenylalanine residue at position 43 of the CD4 receptor during natural binding. By occupying this cavity, this compound directly competes with CD4 binding, thereby preventing the initial attachment of the virus to the host cell.

Mechanism of Action

The proposed mechanism of action for this compound is the direct competitive inhibition of the gp120-CD4 interaction. By binding to the Phe43 cavity, this compound is thought to stabilize a conformation of gp120 that is incompatible with CD4 binding, effectively blocking the first step of viral entry.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.[2]

ParameterValueDescription
IC50 2.2 µMThe half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 replication in a cell-based assay.
CC50 100.90 µMThe half maximal cytotoxic concentration, representing the concentration of this compound that causes 50% reduction in cell viability.
Selectivity Index (SI) >45Calculated as CC50 / IC50, this value indicates the therapeutic window of the compound. A higher SI value is desirable.

The this compound Binding Site: The Phe43 Cavity

The Phe43 cavity is a well-characterized druggable pocket on the surface of HIV-1 gp120. It is formed at the interface of the inner and outer domains and the bridging sheet of the glycoprotein. The cavity is named for its critical interaction with the Phenylalanine 43 residue of the host CD4 receptor.

Key Interacting Residues

While the specific interactions of this compound have been modeled through molecular docking, a crystal structure of the complex is not yet available. However, based on the docking studies of similar compounds targeting the Phe43 cavity, the following gp120 residues are predicted to be crucial for the binding of this compound:

  • Hydrophobic Interactions: The hydrophobic core of the Phe43 cavity is lined with several nonpolar residues that are likely to form van der Waals interactions with the inhibitor. These may include:

    • Val255

    • Thr257

    • Trp427

  • Hydrogen Bonding: Polar residues at the entrance and within the cavity can form hydrogen bonds with the inhibitor, contributing to its binding affinity and specificity. Potential hydrogen bond donors and acceptors include:

    • Asp368

    • Glu370

    • Asn425

The following diagram illustrates the logical relationship of key residues within the Phe43 cavity that are likely to interact with this compound.

gp120_IN_1 This compound Phe43_Cavity Phe43 Cavity gp120_IN_1->Phe43_Cavity Binds to Val255 Val255 gp120_IN_1->Val255 Hydrophobic Interaction Thr257 Thr257 gp120_IN_1->Thr257 Hydrophobic Interaction Trp427 Trp427 gp120_IN_1->Trp427 Hydrophobic Interaction Asp368 Asp368 gp120_IN_1->Asp368 Hydrogen Bonding Glu370 Glu370 gp120_IN_1->Glu370 Hydrogen Bonding Asn425 Asn425 gp120_IN_1->Asn425 Hydrogen Bonding Phe43_Cavity->Val255 Contains Phe43_Cavity->Thr257 Contains Phe43_Cavity->Trp427 Contains Phe43_Cavity->Asp368 Contains Phe43_Cavity->Glu370 Contains Phe43_Cavity->Asn425 Contains

Figure 1: Predicted interactions of this compound within the Phe43 cavity of HIV-1 gp120.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-HIV-1 activity and cytotoxicity of this compound.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants. A reduction in p24 levels in the presence of the inhibitor indicates antiviral activity.

Materials:

  • HIV-1 susceptible cell line (e.g., TZM-bl cells or SUP-T1 cells)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Infection: Add 50 µL of the diluted compound to the cells, followed by the addition of 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well. Include virus-only controls (no compound) and cell-only controls (no virus or compound).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[3] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5-7 plate_cells Plate TZM-bl or SUP-T1 cells (1x10^4 cells/well) incubate_24h Incubate 24h plate_cells->incubate_24h add_compound Add serial dilutions of this compound add_virus Add HIV-1 virus add_compound->add_virus incubate_3_5d Incubate 3-5 days add_virus->incubate_3_5d collect_supernatant Collect supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa read_plate Read absorbance p24_elisa->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Figure 2: Experimental workflow for the p24 Antigen ELISA to determine the anti-HIV-1 activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.[4]

Materials:

  • Cell line used in the antiviral assay (e.g., TZM-bl or SUP-T1 cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include cell-only controls (no compound).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (3-5 days).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Final Day plate_cells Plate cells (same as antiviral assay) incubate_24h Incubate 24h plate_cells->incubate_24h add_compound Add serial dilutions of this compound incubate_assay_duration Incubate for the same duration as the antiviral assay add_compound->incubate_assay_duration add_mtt Add MTT solution incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_plate Read absorbance add_solubilizer->read_plate analyze_data Calculate CC50 read_plate->analyze_data

Figure 3: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved Phe43 cavity of gp120, makes it an attractive candidate for further optimization. The quantitative data available demonstrate its potent anti-HIV-1 activity and favorable selectivity index.

Future research should focus on obtaining a high-resolution crystal structure of gp120 in complex with this compound to definitively elucidate the binding mode and key molecular interactions. This structural information will be invaluable for structure-based drug design efforts aimed at improving the potency and pharmacokinetic properties of this class of inhibitors. Furthermore, detailed kinetic studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would provide a more comprehensive understanding of the binding affinity and kinetics of this compound. Continued investigation into the 1,2,3,4-tetrahydropyrimidine scaffold holds significant promise for the development of the next generation of HIV-1 entry inhibitors.

References

The Impact of Small-Molecule Inhibitors on HIV-1 gp120 Conformational Dynamics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of small-molecule inhibitors, exemplified by the class of compounds herein referred to as "gp120-IN-1," on the conformational changes of the HIV-1 envelope glycoprotein gp120. This document is intended for researchers, scientists, and drug development professionals engaged in the study of HIV-1 entry and the development of novel antiretroviral therapies.

Introduction: The Dynamic Nature of gp120 and its Role in HIV-1 Entry

The entry of HIV-1 into host cells is a complex, multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells.[1] This binding event triggers a cascade of conformational changes within the gp120 trimer, exposing the binding site for a coreceptor, either CCR5 or CXCR4.[2] Subsequent coreceptor engagement leads to further structural rearrangements in both gp120 and the transmembrane glycoprotein gp41, ultimately culminating in the fusion of the viral and cellular membranes and the release of the viral core into the host cell cytoplasm.[2]

The gp120 glycoprotein is inherently flexible and exists in multiple conformational states. This dynamic nature is crucial for its function but also presents a vulnerability that can be exploited by small-molecule inhibitors. This guide focuses on a class of inhibitors that bind to gp120 and modulate its conformational landscape, preventing the productive changes necessary for viral entry.

Mechanism of Action: Inducing a Non-Productive Conformation

Small-molecule inhibitors such as BMS-806 and IC9564 function by binding to a pocket on gp120, distinct from the primary CD4 binding site, and inducing or stabilizing a "non-productive" conformation.[3][4] This altered conformation can prevent the subsequent interaction with CD4 or, if CD4 is already bound, can block the necessary downstream conformational rearrangements of the gp120-gp41 complex.[3][4]

Unlike the natural ligand CD4, which triggers a cascade of changes leading to membrane fusion, these inhibitors effectively "lock" gp120 in a state that is incompatible with the fusogenic process. For instance, the small molecule IC9564 has been shown to induce a conformational change in gp120 that, while increasing the binding of certain conformational antibodies, inhibits the CD4-induced conformational changes in gp41 that are essential for membrane fusion.[4] Similarly, BMS-806 and related compounds block CD4-induced conformational changes in the gp120-gp41 complex.[3]

The binding of these inhibitors can allosterically affect distant regions of the gp120 protein, including the variable loops (V1/V2 and V3), which play a critical role in receptor and coreceptor binding and in shielding conserved epitopes from the host immune response.

Quantitative Analysis of Inhibitor Binding and Activity

The interaction of small-molecule inhibitors with gp120 can be quantified using various biophysical and virological assays. The following tables summarize key quantitative data for representative gp120 inhibitors.

InhibitorAssay TypeTarget/VirusValueReference(s)
BMS-806 Antiviral Activity (EC50)Various HIV-1 Strains0.85 - 26.5 nM[5][6]
CD4 Competition (IC50)Monomeric gp120~100 nM[5][6]
Binding Stoichiometrygp120~1:1[5][6]
NBD-556 Binding Affinity (Kd)gp1203.7 µM[7]
Binding Enthalpy (ΔH)gp120-24.5 kcal/mol[7]
Binding Entropy (ΔS)gp120-57.4 cal/(K·mol)[7]
IC9564 Antiviral Activity (IC50)HIV-1 CC101.19 cl.70.62 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor effects on gp120. Below are outlines of key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for gp120-CD4 Binding Inhibition

This assay quantifies the ability of an inhibitor to block the interaction between gp120 and its primary receptor, CD4.

  • Coating: 96-well microplates are coated with a capture antibody specific for gp120 (e.g., D7324) overnight at 4°C.[9]

  • Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.

  • gp120 Capture: Recombinant gp120 protein is added to the wells and incubated for 1-2 hours at room temperature to allow capture by the antibody.[9]

  • Inhibitor Incubation: Serial dilutions of the test inhibitor (e.g., BMS-806) are added to the wells, followed by a constant concentration of soluble CD4 (sCD4). The plate is incubated for 1-2 hours at room temperature.

  • Detection: The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the IC50 value (the concentration of inhibitor that reduces sCD4 binding by 50%) is calculated.[5][6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to gp120.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: Recombinant gp120 is immobilized onto the sensor chip surface.

  • Analyte Injection: The inhibitor (analyte) is flowed over the chip surface at various concentrations.

  • Data Collection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.[10]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Purified gp120 is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.[7]

  • Titration: The inhibitor is injected into the gp120 solution in a series of small aliquots.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of inhibitor to gp120. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM allows for the high-resolution structural determination of the gp120-inhibitor complex, providing insights into the molecular basis of the conformational changes.

  • Complex Formation: The purified gp120 protein is incubated with the inhibitor to form a stable complex.

  • Grid Preparation: A small volume of the complex solution is applied to an EM grid.

  • Vitrification: The grid is rapidly plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous (non-crystalline) ice. This preserves the native conformation of the complex.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the gp120-inhibitor complex.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

HIV_Entry_Pathway cluster_0 HIV-1 Virion cluster_1 Host Cell gp120 gp120 (Unliganded State) CD4 CD4 Receptor gp120->CD4 1. Binding gp120_IN_1 This compound gp120->gp120_IN_1 Inhibition gp120_CD4 gp120-CD4 Complex (CD4-bound State) CD4->gp120_CD4 2. Conformational Change Coreceptor Coreceptor (CCR5/CXCR4) Fusion Membrane Fusion Coreceptor->Fusion 4. Fusion Cascade gp120_CD4->Coreceptor 3. Coreceptor Binding NonProductive Non-Productive Conformation gp120_IN_1->NonProductive

Figure 1. HIV-1 entry pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_binding Binding & Activity Assays cluster_structural Structural Analysis ELISA ELISA (IC50) SPR SPR (Kd, ka, kd) ITC ITC (Kd, ΔH, ΔS) CryoEM Cryo-EM (3D Structure) Inhibitor This compound Inhibitor->ELISA Inhibitor->SPR Inhibitor->ITC Inhibitor->CryoEM gp120_protein Purified gp120 gp120_protein->ELISA gp120_protein->SPR gp120_protein->ITC gp120_protein->CryoEM

Figure 2. Experimental workflow for characterizing gp120 inhibitors.

Conclusion

Small-molecule inhibitors that target the conformational machinery of HIV-1 gp120 represent a promising class of antiretroviral drugs. By binding to gp120 and inducing a non-productive conformational state, these inhibitors effectively block the initial stages of viral entry. The quantitative and structural characterization of these inhibitor-gp120 interactions, through a combination of biophysical and structural biology techniques, is essential for the rational design of more potent and broadly effective HIV-1 entry inhibitors. This guide provides a foundational understanding of the mechanism of action of this class of inhibitors and the experimental approaches required for their comprehensive evaluation.

References

The Role of gp120-IN-1 in Blocking HIV-1 Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers a cascade of conformational changes in gp120 and the associated gp41 transmembrane protein, ultimately leading to the fusion of the viral and cellular membranes. The critical nature of the gp120-CD4 interaction makes it a prime target for the development of novel antiretroviral therapies. This technical guide provides an in-depth analysis of gp120-IN-1, a potent small molecule inhibitor of HIV-1 entry. We will explore its mechanism of action, present key quantitative data on its antiviral activity and cytotoxicity, and provide detailed experimental protocols for its characterization.

Introduction to HIV-1 Entry and the Role of gp120

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, a trimer of gp120-gp41 heterodimers.[1] The process can be summarized as follows:

  • Attachment: The gp120 subunit initially binds to the CD4 receptor on the host cell, primarily T-helper cells and macrophages.[1][2]

  • Co-receptor Binding: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[3]

  • Fusion: The binding to the co-receptor triggers further conformational changes in gp120 and gp41, leading to the insertion of gp41's fusion peptide into the host cell membrane. This brings the viral and cellular membranes into close proximity, facilitating their fusion and the release of the viral capsid into the cytoplasm.[3]

The "Phe43 cavity" is a highly conserved hydrophobic pocket on gp120 that is critical for its interaction with the phenylalanine residue at position 43 of the CD4 receptor. Small molecules that can bind to this cavity can act as competitive inhibitors, preventing the gp120-CD4 interaction and thus blocking viral entry.

This compound: A Novel HIV-1 Entry Inhibitor

This compound, also identified as compound 4e in the literature, is a 1,2,3,4-tetrahydropyrimidine derivative designed to act as a novel HIV-1 entry inhibitor by targeting the Phe43 cavity of gp120.[4] Its chemical structure and targeted mechanism of action position it as a promising candidate for further drug development.

Mechanism of Action

This compound functions by directly interfering with the initial step of HIV-1 entry: the binding of gp120 to the CD4 receptor. By occupying the Phe43 cavity, this compound allosterically prevents the conformational changes in gp120 that are necessary for subsequent co-receptor binding and membrane fusion.[4] This mechanism effectively neutralizes the virus before it can infect a host cell.

cluster_0 Normal HIV-1 Entry Pathway cluster_1 Inhibition by this compound HIV-1 Virus HIV-1 Virus gp120 gp120 HIV-1 Virus->gp120 exposes CD4 Receptor CD4 Receptor gp120->CD4 Receptor binds to Co-receptor (CCR5/CXCR4) Co-receptor (CCR5/CXCR4) CD4 Receptor->Co-receptor (CCR5/CXCR4) induces conformational change for binding to Viral Fusion & Entry Viral Fusion & Entry Co-receptor (CCR5/CXCR4)->Viral Fusion & Entry triggers Host Cell Host Cell Viral Fusion & Entry->Host Cell gp120_inhibited gp120 CD4_Receptor_blocked CD4 Receptor gp120_inhibited->CD4_Receptor_blocked blocks binding to This compound This compound This compound->gp120_inhibited binds to Phe43 cavity of No Viral Entry No Viral Entry CD4_Receptor_blocked->No Viral Entry

Mechanism of HIV-1 Entry and Inhibition by this compound

Quantitative Data for this compound

The antiviral efficacy and cytotoxicity of this compound have been quantified in cell-based assays. The following table summarizes the key findings for this compound (compound 4e) and a related compound, gp120-IN-2 (compound 4i), for comparative purposes.[4][5]

CompoundTargetAssay Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (4e) HIV-1 gp120SUP-T12.2100.9045.86
gp120-IN-2 (4i) HIV-1 gp120SUP-T17.5112.9315.06
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the viral activity. A lower IC50 indicates greater potency.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells. A higher CC50 indicates lower toxicity.

  • Selectivity Index (SI): The ratio of CC50 to IC50, which is a measure of the compound's therapeutic window. A higher SI is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Anti-HIV-1 Activity Assay

This protocol is a representative method for determining the anti-HIV-1 activity of a compound in a susceptible cell line.

Start Start Prepare SUP-T1 cells Prepare SUP-T1 cells (1x10^5 cells/well in a 96-well plate) Start->Prepare SUP-T1 cells Add compound dilutions Add serial dilutions of this compound Prepare SUP-T1 cells->Add compound dilutions Add HIV-1 Add HIV-1 (e.g., NL4-3 strain) at a predetermined MOI Add compound dilutions->Add HIV-1 Incubate Incubate for 3-5 days at 37°C Add HIV-1->Incubate Measure viral replication Measure viral replication (e.g., p24 antigen ELISA) Incubate->Measure viral replication Calculate IC50 Calculate IC50 value Measure viral replication->Calculate IC50 End End Calculate IC50->End

Workflow for Anti-HIV-1 Activity Assay

Protocol:

  • Cell Preparation:

    • Culture SUP-T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Infection:

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of a pre-titered stock of HIV-1 (e.g., NL4-3 strain) to each well. The amount of virus should be sufficient to yield a detectable signal in the absence of inhibitor.

    • Include control wells with cells and virus but no compound (positive control for infection) and wells with cells only (negative control).

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant and quantify the amount of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound.

Protocol:

  • Cell Preparation:

    • Seed SUP-T1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Add 100 µL of serial dilutions of this compound to the wells.

    • Include control wells with cells and medium but no compound.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

gp120-CD4 Interaction ELISA

This protocol outlines a method to directly measure the inhibition of the gp120-CD4 binding by a compound.

Start Start Coat plate with sCD4 Coat 96-well plate with soluble CD4 (sCD4) Start->Coat plate with sCD4 Block plate Block with BSA Coat plate with sCD4->Block plate Add gp120 and inhibitor Add a mixture of recombinant gp120 and this compound dilutions Block plate->Add gp120 and inhibitor Incubate and wash Incubate and wash Add gp120 and inhibitor->Incubate and wash Add anti-gp120 antibody Add primary anti-gp120 antibody Incubate and wash->Add anti-gp120 antibody Incubate and wash_2 Incubate and wash Add anti-gp120 antibody->Incubate and wash_2 Add HRP-conjugated secondary antibody Add HRP-conjugated secondary antibody Incubate and wash_2->Add HRP-conjugated secondary antibody Incubate and wash_3 Incubate and wash Add HRP-conjugated secondary antibody->Incubate and wash_3 Add substrate and stop reaction Add TMB substrate and stop solution Incubate and wash_3->Add substrate and stop reaction Read absorbance Read absorbance at 450 nm Add substrate and stop reaction->Read absorbance Calculate inhibition Calculate percentage of inhibition Read absorbance->Calculate inhibition End End Calculate inhibition->End

Workflow for gp120-CD4 Interaction ELISA

Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with 100 µL of a 1 µg/mL solution of recombinant soluble CD4 (sCD4) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block the plate with 200 µL of 5% bovine serum albumin (BSA) in PBS for 2 hours at room temperature.

  • Inhibitor and gp120 Incubation:

    • Wash the plate three times with PBST.

    • In a separate plate, pre-incubate a constant concentration of recombinant gp120 with serial dilutions of this compound for 1 hour at room temperature.

    • Add 100 µL of the gp120-inhibitor mixture to the sCD4-coated plate and incubate for 2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of a primary antibody against gp120 (e.g., a monoclonal antibody) at an appropriate dilution in 1% BSA/PBS and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in 1% BSA/PBS, and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of 2 M H2SO4.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition of gp120-CD4 binding for each concentration of the inhibitor.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its targeted mechanism of action, potent antiviral activity, and favorable selectivity index warrant further investigation. Future studies should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties. In vivo efficacy studies in relevant animal models will be crucial to assess its potential as a therapeutic agent. The detailed protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other inhibitors that target the critical gp120-CD4 interaction.

References

Probing the HIV-1 gp120-CD4 Interaction: A Technical Guide to the Use of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor is the initial and critical step for viral entry, making it a prime target for therapeutic intervention. Small molecule inhibitors that competitively block this interaction are invaluable tools for studying the structural and dynamic aspects of gp120-CD4 binding and for the development of novel antiretroviral drugs. This guide focuses on the application of such probes, with a particular emphasis on NBD-556, a well-characterized CD4-mimetic compound, as a representative example.

Quantitative Analysis of gp120-CD4 Interaction Probes

Small molecule probes are evaluated based on their binding affinity for gp120 and their potency in inhibiting the gp120-CD4 interaction and subsequent viral entry. The following table summarizes key quantitative data for NBD-556 and its analogs, providing a comparative overview of their efficacy.

CompoundAssay TypeTargetIC50 (µM)Binding Affinity (Kd) (µM)Enthalpy of Binding (ΔH) (kcal/mol)
NBD-556HIV-1 Entry InhibitionHIV-1YU254 - 1003 - 5-24.5
NBD-556Cell-Cell Fusion InhibitionH9/HIV-1IIIB & MT-2 cells~4.3Not ReportedNot Reported
NBD-556gp120-CD4 ELISAHIV-1IIIB gp120~8.9Not ReportedNot Reported
NBD-557HIV-1 Entry InhibitionNot Specified58.5 to >1003 - 5-24.5
NBD-09027Cell-Cell Fusion InhibitionH9/HIV-1IIIB & MT-2 cells~2.3Not ReportedNot Reported
NBD-09027gp120-CD4 ELISAHIV-1IIIB gp120~6.2Not ReportedNot Reported
NBD-11008Cell-Cell Fusion InhibitionH9/HIV-1IIIB & MT-2 cells~2.5Not ReportedNot Reported
NBD-11008gp120-CD4 ELISAHIV-1IIIB gp120~13.8Not ReportedNot Reported

Note: IC50 and binding affinity values can vary depending on the specific HIV-1 strain, gp120 construct, and experimental conditions used.

Molecular Interaction Pathway

Small molecule probes like NBD-556 mimic the binding of the Phe43 residue of the CD4 receptor to a conserved pocket on gp120, known as the Phe43 cavity. By occupying this cavity, these inhibitors competitively block the binding of CD4, thereby preventing the conformational changes in gp120 that are necessary for co-receptor binding and subsequent viral fusion and entry.

cluster_0 HIV-1 Viral Envelope cluster_1 Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 probe Small Molecule Probe (e.g., NBD-556) probe->gp120 Competitive Inhibition

Caption: Molecular mechanism of gp120-CD4 interaction and its inhibition.

Experimental Workflow for Probe Characterization

The identification and characterization of small molecule inhibitors of the gp120-CD4 interaction typically follow a multi-step experimental workflow, starting with high-throughput screening and progressing to detailed biophysical and functional characterization.

start Start: Compound Library hts High-Throughput Screening (e.g., ELISA, FP Assay) start->hts primary_hits Primary Hits hts->primary_hits dose_response Dose-Response & IC50 Determination (e.g., ELISA) primary_hits->dose_response binding_kinetics Biophysical Characterization (e.g., Surface Plasmon Resonance) dose_response->binding_kinetics functional_assays Functional Validation (e.g., Cell-Cell Fusion, Viral Entry Assays) binding_kinetics->functional_assays lead_optimization Lead Optimization functional_assays->lead_optimization

Caption: Workflow for inhibitor screening and characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize small molecule inhibitors of the gp120-CD4 interaction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of gp120-CD4 Binding

This assay quantifies the ability of a compound to inhibit the binding of soluble CD4 to immobilized gp120.

Materials:

  • High-binding 96-well microplates

  • Recombinant gp120

  • Recombinant soluble CD4 (sCD4)

  • Biotinylated anti-CD4 antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)

  • Test compounds (e.g., NBD-556) dissolved in an appropriate solvent (e.g., DMSO)

Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant gp120 (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound gp120.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Incubation: Add 50 µL of serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no sCD4).

  • sCD4 Incubation: Immediately add 50 µL of a fixed concentration of sCD4 to all wells (except the negative control) and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated anti-CD4 antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate until sufficient color development is observed (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between a ligand and an analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant gp120 or sCD4 for immobilization

  • Soluble analyte (sCD4 or gp120)

  • Test compounds (e.g., NBD-556)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Protocol:

  • Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the protein to be immobilized (e.g., gp120) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached.

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (e.g., sCD4) over the immobilized gp120 surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where running buffer is flowed over the chip.

    • After each cycle, regenerate the sensor surface with an injection of the regeneration solution to remove the bound analyte.

  • Inhibition Assay:

    • To determine the inhibitory effect of a small molecule, pre-incubate a fixed concentration of the analyte (e.g., sCD4) with varying concentrations of the test compound.

    • Inject these mixtures over the immobilized gp120 surface and measure the binding response.

    • A decrease in the binding response indicates inhibition.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • For inhibition assays, calculate the IC50 value from the dose-response curve.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.

Materials:

  • Fluorescently labeled probe (e.g., a fluorescein-labeled CD4-mimetic peptide or a small molecule inhibitor)

  • Recombinant gp120

  • 384-well black microplates

  • FP-capable plate reader

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds in DMSO

Protocol:

  • Assay Setup:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the test compounds at various concentrations.

    • Add a solution containing the fluorescently labeled probe and recombinant gp120 at optimized concentrations to each well. The final concentrations should be such that a significant portion of the probe is bound to gp120 in the absence of an inhibitor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The binding of the small fluorescent probe to the large gp120 protein will result in a high polarization value.

    • Competitive inhibitors will displace the fluorescent probe from gp120, leading to a decrease in the polarization value.

    • Calculate the percentage of inhibition and determine the IC50 values for the active compounds.

This guide provides a comprehensive overview of the use of small molecule probes for studying the gp120-CD4 interaction. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding this critical step in HIV-1 infection and discovering new therapeutic agents.

An In-depth Technical Guide to the Target Specificity and Selectivity of gp120-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

gp120-IN-1 is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It exerts its antiviral activity by specifically targeting the viral envelope glycoprotein gp120, a critical component for viral attachment and entry into host cells. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Introduction

The HIV-1 envelope glycoprotein (Env) is a trimer of gp120 and gp41 heterodimers that mediates the initial stages of viral infection. The gp120 subunit is responsible for binding to the primary cellular receptor, CD4, and a coreceptor, typically CCR5 or CXCR4. This interaction triggers conformational changes in gp120 and gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. Due to its essential role in the viral life cycle, gp120 is a prime target for the development of antiviral therapeutics.

This compound is a 1,2,3,4-tetrahydropyrimidine derivative designed to act as a novel entry inhibitor. It specifically targets a highly conserved region on gp120 known as the "Phe43 cavity," so named because it is the binding site for the phenylalanine residue at position 43 of the CD4 receptor. By occupying this cavity, this compound competitively inhibits the binding of gp120 to CD4, thereby preventing the initial step of viral entry.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a snapshot of its potency and therapeutic window.

ParameterValueCell LineVirus StrainReference
IC50 2.2 µM--[1]
CC50 100.90 µMSUP-T1-[1]
Selectivity Index (SI) >45--Calculated

IC50 (50% Inhibitory Concentration): The concentration of this compound required to inhibit 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of this compound that results in the death of 50% of the host cells. Selectivity Index (SI): Calculated as CC50 / IC50, this value indicates the therapeutic window of the compound. A higher SI value is desirable, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Target Specificity and Selectivity

The primary target of this compound is the Phe43 cavity of the HIV-1 gp120 glycoprotein. This has been confirmed through molecular modeling studies and the observation that mutations in this cavity can confer resistance to this class of inhibitors. The specificity of this compound for this target is a key aspect of its mechanism of action.

While comprehensive selectivity profiling data for this compound against a broad panel of other viral or cellular targets is not publicly available, the high selectivity index suggests a favorable safety profile with minimal off-target effects at its effective antiviral concentrations. Inhibitors targeting the Phe43 cavity are generally expected to have high specificity for HIV-1 gp120 due to the unique structural features of this binding pocket. However, as with any drug candidate, thorough off-target screening is a critical step in preclinical development. Some inhibitors targeting the Phe43 cavity have shown modest activity against HIV-1 reverse transcriptase, suggesting potential for dual-target inhibition.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of this compound and similar HIV-1 entry inhibitors. These protocols are based on established methods in the field and are representative of the assays likely used in the original research.

Anti-HIV-1 Assay (Cell-based)

This assay determines the concentration of the inhibitor required to prevent HIV-1 infection of a susceptible cell line.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes)

  • HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)

  • This compound stock solution (in DMSO)

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the culture medium from the cells and add 100 µL of the diluted inhibitor to each well.

  • Add 100 µL of HIV-1 viral stock (at a predetermined optimal dilution) to each well. Include wells with virus only (positive control) and cells only (negative control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability of the host cells.

Materials:

  • SUP-T1 cells (a human T-cell lymphoma line)

  • This compound stock solution (in DMSO)

  • Complete growth medium (RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed SUP-T1 cells in a 96-well plate at a density of 5 x 104 cells per well.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the diluted inhibitor to each well. Include wells with cells and medium only (negative control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV-1 Entry Signaling Pathway

The following diagram illustrates the initial steps of HIV-1 entry into a host T-cell and the point of inhibition by this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry 4. Viral Entry Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41-mediated Membrane Fusion gp120_IN_1 This compound gp120_IN_1->gp120 Binds to Phe43 Cavity

Caption: HIV-1 entry pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of this compound's antiviral activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound AntiviralAssay Anti-HIV-1 Assay (e.g., TZM-bl) Synthesis->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Synthesis->CytotoxicityAssay IC50 IC50 Determination AntiviralAssay->IC50 CC50 CC50 Determination CytotoxicityAssay->CC50 SI Selectivity Index Calculation IC50->SI CC50->SI

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action. Its specificity for the highly conserved Phe43 cavity on gp120 provides a strong rationale for its potent antiviral activity and favorable selectivity index. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other compounds in its class. Further studies to elucidate its broader selectivity profile and in vivo efficacy are warranted to fully assess its therapeutic potential.

References

In Vitro Characterization of gp120-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro characterization of gp120-IN-1, a potent inhibitor of the HIV-1 envelope glycoprotein gp120. The document details its mechanism of action, summarizes its antiviral activity with quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction: Targeting HIV-1 Entry

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapies. This process is mediated by the viral envelope glycoprotein complex, which consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.[1][2] The gp120 protein is essential for the virus to attach to host cells by binding to the CD4 receptor, primarily found on helper T-cells.[2][3][4] This initial binding triggers a series of conformational changes in both gp120 and gp41, leading to the fusion of the viral and host cell membranes and subsequent viral entry.[2][5]

Gp120 inhibitors are a class of antiviral drugs that block this crucial interaction between the virus and the host cell.[1] By binding to gp120, these inhibitors prevent the initial attachment to the CD4 receptor, effectively halting the viral entry process.[1] this compound (also known as compound 4e) is a novel, potent HIV-1 gp120 inhibitor that demonstrates significant anti-HIV-1 activity by targeting a specific, conserved region within gp120 known as the "Phe43 cavity".[6]

Mechanism of Action of this compound

The antiviral activity of this compound stems from its ability to inhibit gp120-mediated virus entry into cells.[6] The HIV-1 entry process is a multi-step cascade:

  • Attachment : The viral gp120 protein first binds to the CD4 receptor on the surface of the host T-cell.[5]

  • Conformational Change : This binding induces significant structural rearrangements within gp120, exposing a binding site for a co-receptor (typically CCR5 or CXCR4).[5]

  • Co-receptor Binding : gp120 then engages with the co-receptor.[5]

  • Fusion : This dual engagement triggers further conformational changes in the gp41 protein, which inserts a fusion peptide into the host cell membrane, bringing the viral and cellular membranes together and allowing the viral core to enter the cell cytoplasm.[5]

This compound acts at the very first stage of this process. It binds directly to the Phe43 cavity on gp120, a pocket that is critical for the CD4 binding interaction.[6][7] By occupying this site, this compound physically obstructs the binding of gp120 to the CD4 receptor, thereby preventing viral attachment and subsequent entry.

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion gp120_IN_1 This compound gp120_IN_1->gp120

HIV-1 entry pathway and inhibition by this compound.

Quantitative Data Presentation

The in vitro antiviral efficacy and cytotoxicity of this compound have been quantified to assess its therapeutic potential. The key parameters are the half-maximal inhibitory concentration (IC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI).

ParameterValueCell LineDescriptionReference
IC50 2.2 µM-Concentration at which this compound inhibits 50% of viral activity.[6]
CC50 100.90 µMSUP-T1Concentration at which this compound causes 50% cytotoxicity to host cells.[6]
SI 45.9-Selectivity Index (CC50/IC50), indicating the therapeutic window.

Note: The Selectivity Index (SI) was calculated based on the provided IC50 and CC50 values.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antiviral compound's in vitro characteristics. The following sections describe standard protocols for determining the IC50 and CC50 values of this compound.

Pseudovirus Neutralization Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit viral entry using single-cycle, replication-incompetent pseudoviruses. These viruses carry the HIV-1 envelope protein (gp120/gp41) on their surface and a reporter gene (e.g., luciferase) in their genome.

Materials:

  • HEK293T cells

  • HIV-1 Env-pseudotyped virus (luciferase reporter)

  • Target cells (e.g., TZM-bl or U87-CD4-CXCR4 cells)

  • This compound compound

  • Cell culture medium (DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Promega)

  • 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well white plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus-Compound Incubation: In a separate plate, mix the diluted compound with a standardized amount of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the seeded target cells and add the virus-compound mixture to the wells. Include controls for "virus only" (no compound) and "cells only" (no virus).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Measurement: After incubation, remove the supernatant, wash the cells with PBS, and add cell lysis buffer. Transfer the cell lysate to a white 96-well assay plate.[8]

  • Data Acquisition: Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.[8]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the "virus only" control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Neutralization_Assay_Workflow A 1. Seed Target Cells (1x10^4 cells/well) D 4. Infect Target Cells with Virus-Compound Mixture A->D B 2. Prepare Serial Dilutions of this compound C 3. Incubate Pseudovirus with Diluted Compound (1 hr) B->C C->D E 5. Incubate for 48 hrs at 37°C D->E F 6. Lyse Cells & Add Luciferase Reagent E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Workflow for the pseudovirus neutralization assay.
Cell Viability Assay (CC50 Determination)

This assay measures the cytotoxicity of this compound to the host cells used in the antiviral assays, ensuring that the observed viral inhibition is not due to cell death. The MTT assay is a common colorimetric method for this purpose.

Materials:

  • SUP-T1 cells (or other relevant cell line)[6]

  • This compound compound

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed SUP-T1 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells per well).

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include "cells only" controls (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Analysis: Calculate the percent cell viability for each compound concentration relative to the "cells only" control. Determine the CC50 value by plotting the percent viability against the log of the compound concentration.

Cytotoxicity_Assay_Workflow A 1. Seed SUP-T1 Cells in 96-well Plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 48 hrs at 37°C B->C D 4. Add MTT Reagent (Incubate 2-4 hrs) C->D E 5. Add Solubilization Solution D->E F 6. Measure Absorbance (e.g., 570 nm) E->F G 7. Calculate % Viability and Determine CC50 F->G

Workflow for the MTT cytotoxicity assay.

References

An In-depth Technical Guide to the Phe43 Cavity of HIV-1 gp120 and the Inhibitor gp120-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenylalanine 43 (Phe43) cavity, a critical druggable target on the HIV-1 envelope glycoprotein gp120, and the entry inhibitor gp120-IN-1 that targets this site. This document details the molecular interactions, mechanism of action, and relevant experimental methodologies for studying this target and inhibitor class.

Introduction: The Phe43 Cavity as a Target for HIV-1 Entry Inhibition

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This interaction triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent binding to the coreceptor leads to further conformational rearrangements in the gp41 transmembrane protein, ultimately resulting in the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[2]

A key feature of the gp120-CD4 interaction is the insertion of the phenylalanine residue at position 43 (Phe43) of the CD4 receptor into a conserved, hydrophobic pocket on the surface of gp120.[2][3] This pocket, known as the Phe43 cavity , is a highly attractive target for the development of small-molecule HIV-1 entry inhibitors.[3] Compounds that can bind to this cavity can act as CD4 mimetics (CD4mc), either by directly competing with CD4 binding or by inducing conformational changes in gp120 that prematurely inactivate the viral entry machinery.[3]

This compound: A Potent Inhibitor Targeting the Phe43 Cavity

This compound is a potent HIV-1 entry inhibitor belonging to the 1,2,3,4-tetrahydropyrimidine class of compounds.[1] It has been designed to target the Phe43 cavity of gp120, thereby inhibiting the gp120-CD4 interaction.[1]

Mechanism of Action

This compound and its analogs are designed to mimic the key interactions of the Phe43 residue of CD4 within the gp120 cavity. The proposed mechanism of action involves the inhibitor binding to the Phe43 cavity, which can lead to two primary antiviral effects:

  • Competitive Inhibition: By occupying the Phe43 cavity, the inhibitor directly blocks the binding of the CD4 receptor to gp120, thus preventing the initial step of viral attachment.

  • Induction of Non-productive Conformations: Similar to CD4 binding, some small molecules targeting the Phe43 cavity can induce conformational changes in gp120. However, in the absence of a cellular target in close proximity, these conformational changes can lead to an irreversible, inactive state of the gp120/gp41 complex, rendering the virus non-infectious.

The following diagram illustrates the HIV-1 entry process and the inhibitory action of compounds targeting the Phe43 cavity.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 (unliganded) CD4 CD4 Receptor gp120->CD4 1. Binding Inactive_gp120 Inactive gp120 gp120->Inactive_gp120 Premature Conformational Change gp41 gp41 gp120_bound gp120 (CD4-bound) CD4->gp120_bound Induces Conformational Change Coreceptor CCR5/CXCR4 Coreceptor Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion Inhibitor This compound Inhibitor->gp120 gp120_bound->Coreceptor 2. Coreceptor Binding No_Entry Entry Blocked Inactive_gp120->No_Entry

HIV-1 entry and inhibition by Phe43 cavity binders.

Quantitative Data for Phe43 Cavity Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant small-molecule inhibitors targeting the Phe43 cavity.

Table 1: In Vitro Activity of this compound and Analogs

CompoundHIV-1 StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compound (4e) 93IN101 (Clade C)2.2100.9045.86[1]
Analog 4a 93IN101 (Clade C)5.8> 200> 34.48[1]
Analog 4b 93IN101 (Clade C)4.5> 200> 44.44[1]
Analog 4c 93IN101 (Clade C)3.1145.646.97[1]
Analog 4d 93IN101 (Clade C)2.5120.748.28[1]

Table 2: Comparative Activity of Other Phe43 Cavity Inhibitors

CompoundHIV-1 Strain(s)IC50 Range (µM)CC50 (µM)Reference(s)
NBD-556 Various~5-20>100[4]
JRC-II-191 Various~1-10>100[4]
BMS-806 HXBc2~0.02>100[5]

Table 3: Binding Affinity Data (Illustrative for gp120-CD4 Interaction)

Interacting MoleculesTechniqueKD (nM)kon (M-1s-1)koff (s-1)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
gp120 - sCD4SPR~10-40~1 x 105~1 x 10-3--[6]
gp120 - sCD4ITC----97.9 (at 4°C)-[7]
gp120 - 17b antibodyITC----28.9-[8]

Note: Specific binding affinity data for this compound were not publicly available at the time of this guide's compilation. The data for the gp120-CD4 interaction are provided for context.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of inhibitors targeting the gp120 Phe43 cavity. The following sections describe the protocols for key in vitro assays.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to determine the concentration at which an inhibitor can block viral entry and subsequent gene expression.

Principle: The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CXCR4, and CCR5. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 entry and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced is proportional to the level of viral infection.

Protocol Outline:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight to form a monolayer.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Virus and Compound Incubation: A known amount of HIV-1 (typically a pseudovirus expressing the envelope of interest) is pre-incubated with the diluted compound for a defined period (e.g., 1 hour at 37°C).

  • Infection: The virus-compound mixture is added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated relative to control wells (virus only, no inhibitor). The IC50 value (the concentration of inhibitor that reduces viral infection by 50%) is determined by non-linear regression analysis.

Exemplary Parameters:

  • Cells: TZM-bl cells at a density of 1 x 104 cells/well.[9][10]

  • Virus: HIV-1 pseudovirus at a dilution that yields a luminescence signal of at least 10 times the background.

  • Compound Concentrations: Typically, a 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Incubation Times: 1-hour pre-incubation of virus and compound, followed by a 48-hour infection period.[11]

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which the test compound is toxic to the host cells, which is crucial for calculating the selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: The same cell line used for the neutralization assay (e.g., TZM-bl or another relevant cell line) is seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for the same duration as the neutralization assay (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer (typically at 570 nm).

  • Data Analysis: The percentage of cytotoxicity is calculated relative to control wells (cells only, no compound). The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by non-linear regression analysis.

Binding Affinity Determination

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Protocol Outline:

  • Sample Preparation: The gp120 protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer.

  • Titration: A series of small injections of the inhibitor are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Exemplary Parameters:

  • Protein Concentration (in cell): 10-50 µM of purified gp120.

  • Ligand Concentration (in syringe): 10-20 times the protein concentration.

  • Temperature: 25°C.

  • Buffer: Phosphate-buffered saline (PBS) or another suitable buffer with a low ionization enthalpy.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and the equilibrium dissociation constant (KD).

Protocol Outline:

  • Ligand Immobilization: The gp120 protein is immobilized onto the surface of a sensor chip.

  • Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at various concentrations.

  • Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the inhibitor are monitored in real-time by detecting changes in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove the bound inhibitor from the gp120 surface, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Exemplary Parameters:

  • Immobilization: gp120 immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Concentrations: A series of concentrations of the inhibitor, typically spanning at least one order of magnitude above and below the expected KD.

  • Flow Rate: 30 µL/min.

  • Temperature: 25°C.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, visualize key workflows in the study of Phe43 cavity inhibitors.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical experimental pipeline for identifying and characterizing novel inhibitors targeting the gp120 Phe43 cavity.

Inhibitor_Workflow Start Compound Library (e.g., Tetrahydropyrimidines) Virtual_Screening Virtual Screening (Docking into Phe43 Cavity) Start->Virtual_Screening Synthesis Chemical Synthesis of Hit Compounds Virtual_Screening->Synthesis Primary_Screening Primary Screening: HIV-1 Neutralization Assay (e.g., TZM-bl) Synthesis->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Primary_Screening->SAR Cytotoxicity->SAR Binding_Assay Binding Affinity Determination (ITC or SPR) SAR->Binding_Assay Lead_Optimization Lead Optimization SAR->Lead_Optimization Binding_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement Preclinical Preclinical Development Lead_Optimization->Preclinical

Workflow for discovery and characterization of Phe43 cavity inhibitors.
Logical Relationship of gp120 Conformational States

This diagram illustrates the conformational transitions of gp120 and how Phe43 cavity inhibitors can influence this process.

gp120_Conformations cluster_inhibitor_action Inhibitor Action State1 State 1 (Ground State, Closed) State2 State 2 (CD4-bound Intermediate) State1->State2 CD4 Binding State1->State2 CD4 Mimicry Inactive Inactive/Shed gp120 State1->Inactive Destabilization State3 State 3 (Coreceptor-engaged, Fusion-competent) State2->State3 Coreceptor Binding State2->Inactive Premature Inactivation State3->Inactive Post-fusion Inactivation

Conformational states of gp120 and the impact of inhibitors.

Conclusion

The Phe43 cavity of HIV-1 gp120 remains a validated and promising target for the development of novel antiretroviral drugs. Small-molecule inhibitors, such as this compound, that target this site offer a distinct mechanism of action by interfering with the initial stages of viral entry. A thorough understanding of the structure-activity relationships, binding thermodynamics and kinetics, and in vitro efficacy is essential for the successful development of this class of inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of new chemical entities targeting the gp120 Phe43 cavity. Further optimization of lead compounds like this compound could lead to the development of potent and broadly active HIV-1 entry inhibitors for clinical use.

References

In-Depth Technical Guide: gp120-IN-1 and its Interaction with the HIV-1 gp120 Inner Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of gp120-IN-1, a novel small molecule inhibitor of HIV-1 entry. This compound belongs to a class of 1,2,3,4-tetrahydropyrimidine derivatives designed to target the highly conserved Phe43 cavity within the inner domain of the HIV-1 envelope glycoprotein gp120. By binding to this critical site, this compound disrupts the interaction between gp120 and the host cell's CD4 receptor, a crucial first step in the viral entry process. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and the logical framework for its design.

Introduction to gp120 and the Inner Domain as a Therapeutic Target

The Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by attaching to host cells via its envelope glycoprotein (Env) complex. This complex is a trimer of gp120 exterior glycoproteins and gp41 transmembrane glycoproteins. The gp120 subunit is responsible for the initial contact with the host cell's CD4 receptor. This binding event triggers significant conformational changes in gp120, particularly within its inner domain, which are essential for subsequent interactions with a coreceptor (CCR5 or CXCR4) and the ultimate fusion of the viral and cellular membranes mediated by gp41.

The inner domain of gp120 is a critical regulator of these conformational transitions. Within the interface of the inner and outer domains lies a conserved pocket known as the Phe43 cavity, named for the insertion of Phenylalanine 43 from the CD4 receptor upon binding. The conserved nature of this cavity makes it an attractive target for the development of small molecule entry inhibitors that can mimic the action of CD4, competitively inhibiting viral attachment.

This compound: A Novel Phe43 Cavity Inhibitor

This compound (also referred to as compound 4e in its discovery publication) is a 1,2,3,4-tetrahydropyrimidine derivative identified as a potent inhibitor of HIV-1 entry. It is part of a series of compounds designed to occupy the Phe43 cavity of gp120, thereby preventing the binding of the CD4 receptor and halting the cascade of events that leads to viral entry.

Mechanism of Action

The proposed mechanism of action for this compound is the competitive inhibition of the gp120-CD4 interaction. By its structural design, it is intended to fit within the Phe43 cavity, a key binding site for the CD4 receptor on the gp120 inner domain. This occupancy of the Phe43 cavity by this compound physically blocks the insertion of the corresponding residue from the CD4 receptor, thus preventing the initial attachment of the virus to the host cell.

The following diagram illustrates the logical relationship of this compound's inhibitory action:

cluster_0 HIV-1 Entry Cascade cluster_1 Inhibitory Action gp120 gp120 gp120_CD4_Complex gp120_CD4_Complex gp120->gp120_CD4_Complex Binds to CD4_Receptor CD4_Receptor CD4_Receptor->gp120_CD4_Complex Coreceptor_Binding Coreceptor_Binding gp120_CD4_Complex->Coreceptor_Binding Enables Membrane_Fusion Membrane_Fusion Coreceptor_Binding->Membrane_Fusion Triggers gp120_IN_1 gp120_IN_1 Phe43_Cavity Phe43_Cavity gp120_IN_1->Phe43_Cavity Binds to Phe43_Cavity->gp120_CD4_Complex Inhibits formation of Prepare_TZM_bl_cells 1. Seed TZM-bl cells in 96-well plates Prepare_Compound_Dilutions 2. Prepare serial dilutions of this compound Prepare_TZM_bl_cells->Prepare_Compound_Dilutions Pre_incubation 3. Pre-incubate cells with compound dilutions Prepare_Compound_Dilutions->Pre_incubation Infection 4. Infect cells with HIV-1 pseudovirus Pre_incubation->Infection Incubation 5. Incubate for 48 hours Infection->Incubation Lysis_and_Luciferase_Assay 6. Lyse cells and measure luciferase activity Incubation->Lysis_and_Luciferase_Assay Data_Analysis 7. Calculate IC50 values Lysis_and_Luciferase_Assay->Data_Analysis Prepare_SUP_T1_cells 1. Seed SUP-T1 cells in 96-well plates Prepare_Compound_Dilutions 2. Prepare serial dilutions of this compound Prepare_SUP_T1_cells->Prepare_Compound_Dilutions Incubate_with_Compound 3. Add compound dilutions to cells and incubate for 16 hours Prepare_Compound_Dilutions->Incubate_with_Compound Add_MTT_Reagent 4. Add MTT solution to each well Incubate_with_Compound->Add_MTT_Reagent Incubate_for_Formazan 5. Incubate for 4 hours to allow formazan crystal formation Add_MTT_Reagent->Incubate_for_Formazan Solubilize_Formazan 6. Add solubilization solution (e.g., DMSO) Incubate_for_Formazan->Solubilize_Formazan Measure_Absorbance 7. Read absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Data_Analysis 8. Calculate CC50 values Measure_Absorbance->Data_Analysis cluster_gp120 gp120 cluster_CD4 CD4 Receptor Phe43_Cavity Phe43 Cavity (Hydrophobic Pocket) Asp368 Asp368 (Electrostatic Interaction Site) Phe43 Phe43 Phe43->Phe43_Cavity Binds to Arg59 Arg59 Arg59->Asp368 Interacts with gp120_IN_1 This compound gp120_IN_1->Phe43_Cavity Targets

Methodological & Application

Application Notes and Protocols for HIV-1 Neutralization Assay Using gp120-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical component for viral entry into host cells, making it a prime target for therapeutic intervention. The interaction between gp120 and the host cell receptor CD4 is the initial and essential step in the viral entry cascade.[1][2] Small molecule inhibitors that disrupt this interaction are a promising class of antiretroviral drugs.[3][4] One such inhibitor is gp120-IN-1, a 1,2,3,4-tetrahydropyrimidine derivative, which has been identified as a potent inhibitor of HIV-1 entry by targeting the Phe43 cavity of gp120. This document provides detailed application notes and protocols for utilizing this compound in an HIV-1 neutralization assay.

Mechanism of Action

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target cells, such as T-helper cells.[3][5] This binding triggers a series of conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[3] The subsequent interaction with the co-receptor leads to further conformational changes in the transmembrane glycoprotein gp41, facilitating the fusion of the viral and cellular membranes and allowing the viral core to enter the host cell.[5]

This compound is a small molecule inhibitor designed to specifically target the "Phe43 cavity" on gp120. This cavity is a crucial pocket involved in the binding of gp120 to the CD4 receptor.[1] By occupying this cavity, this compound prevents the initial attachment of the virus to the CD4 receptor, thereby blocking the entire cascade of events required for viral entry and infection.[3]

Quantitative Data

The inhibitory activity of this compound against HIV-1 is determined through neutralization assays. The key parameters measured are the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce viral infection by 50%, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (TI), calculated as CC50/IC50, indicates a more favorable safety profile for the compound.

CompoundTargetHIV-1 StrainAssay Cell LineIC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compound HIV-1 gp12093IN101 (Clade C)TZM-bl2.2100.9045.86[6]

Experimental Protocols

HIV-1 Neutralization Assay Using TZM-bl Reporter Cells

This protocol describes a cell-based assay to determine the neutralizing activity of this compound against HIV-1 using TZM-bl cells. These cells are genetically engineered to express CD4, CCR5, and CXCR4, and they contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.[7] Upon successful viral entry and Tat protein expression, the luciferase gene is activated, and the resulting luminescence can be quantified to measure the extent of viral infection.

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • HIV-1 virus stock (e.g., 93IN101)

  • This compound (dissolved in DMSO)

  • Control inhibitor (e.g., a known entry inhibitor or DMSO for vehicle control)

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture TZM-bl cells in supplemented DMEM.

    • On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh medium.

    • Seed the TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • Compound Preparation and Incubation:

    • Prepare a series of dilutions of this compound in culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions down to picomolar concentrations.

    • Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a positive control (a known HIV-1 entry inhibitor).

    • Remove the medium from the TZM-bl cells and add 50 µL of the diluted this compound or control solutions to the appropriate wells.

  • Virus Addition:

    • Dilute the HIV-1 virus stock in culture medium to a concentration that yields a reproducible and sufficiently high luciferase signal (typically determined through prior titration).

    • Add 50 µL of the diluted virus to each well containing the compound or control.

    • Also, include wells with cells and virus only (virus control) and cells only (background control).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • After the 48-hour incubation, remove 100 µL of the supernatant from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2-5 minutes to ensure complete cell lysis.

    • Transfer 150 µL of the lysate to a white-walled 96-well plate.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average relative light unit (RLU) value of the cell control wells from all other RLU values.

  • Calculate the percentage of neutralization for each concentration of this compound using the following formula: % Neutralization = 100 × [1 - (RLU in presence of inhibitor / RLU of virus control)]

  • Plot the percent neutralization against the log of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed reduction in viral infection is due to specific inhibition and not cell death. A common method is the MTT assay.

Materials:

  • TZM-bl cells

  • Supplemented DMEM

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at 1 x 10^4 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium, similar to the neutralization assay.

    • Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = 100 × (Absorbance of treated cells / Absorbance of vehicle control)

  • Plot the percent cell viability against the log of the inhibitor concentration.

  • Determine the CC50 value from the dose-response curve.

Visualizations

HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. Fusion gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: HIV-1 entry mechanism and the inhibitory action of this compound.

Experimental Workflow for HIV-1 Neutralization Assay

Neutralization_Workflow A Seed TZM-bl cells in 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of this compound B->C D Add inhibitor to cells C->D E Add HIV-1 virus D->E F Incubate for 48 hours E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the TZM-bl based HIV-1 neutralization assay.

References

Application Notes and Protocols for Utilizing gp120-IN-1 in TZM-bl Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical component for viral entry into host cells, making it a prime target for antiretroviral drug development. The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains Tat-responsive luciferase and β-galactosidase reporter genes.[1] This cell line is widely used for quantifying HIV-1 infection and for screening neutralizing antibodies and entry inhibitors. This document provides detailed application notes and protocols for the use of gp120-IN-1, a potent inhibitor of HIV-1 gp120, in TZM-bl cell-based assays.

Mechanism of Action of this compound

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell.[2][3][4] This binding triggers conformational changes in gp120, enabling it to interact with a coreceptor, either CCR5 or CXCR4.[2] This secondary interaction facilitates the fusion of the viral and cellular membranes, a process mediated by the gp41 transmembrane glycoprotein, ultimately allowing the viral capsid to enter the cytoplasm.[3]

This compound is a small molecule inhibitor that targets the HIV-1 gp120 protein. Its mechanism of action involves binding to gp120 and preventing its interaction with the CD4 receptor.[5] By blocking this initial and essential step of viral attachment, this compound effectively inhibits the subsequent events of the entry cascade, thereby preventing viral infection.[2][5]

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the quantitative data for this compound, demonstrating its antiviral potency and cytotoxicity profile.

CompoundIC50 (µM)CC50 (µM)TargetCell Line for Cytotoxicity
This compound2.2100.90HIV-1 gp120SUP-T1

Table 1: Antiviral activity (IC50) and cytotoxicity (CC50) of this compound. The IC50 value represents the concentration at which 50% of viral entry is inhibited. The CC50 value represents the concentration at which 50% cytotoxicity is observed.[5]

Experimental Protocols

Materials and Reagents
  • TZM-bl cells

  • Complete Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and antibiotics)

  • HIV-1 Env-pseudotyped virus stock

  • This compound

  • DEAE-Dextran

  • Luciferase Assay Reagent

  • 96-well flat-bottom culture plates (white, solid for luminescence reading)

  • Luminometer

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition prep_cells Prepare TZM-bl cell suspension add_cells Add TZM-bl cells prep_cells->add_cells prep_virus Prepare serial dilutions of this compound add_virus Add HIV-1 virus to wells prep_virus->add_virus prep_inhibitor Prepare diluted HIV-1 virus plate_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->plate_inhibitor plate_inhibitor->add_virus incubate1 Incubate (1 hour, 37°C) add_virus->incubate1 incubate1->add_cells incubate2 Incubate (48 hours, 37°C) add_cells->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze_data Analyze data (calculate IC50) read_luminescence->analyze_data

Experimental workflow for determining the IC50 of this compound.
Detailed Protocol for TZM-bl Neutralization Assay

This protocol is adapted from standard TZM-bl neutralization assay procedures and is optimized for the evaluation of a small molecule inhibitor like this compound.[6][7]

  • Cell Preparation:

    • Culture TZM-bl cells in complete growth medium.

    • On the day of the assay, detach the cells using trypsin-EDTA, wash, and resuspend in complete growth medium to a concentration of 1 x 10^5 cells/mL.

  • Inhibitor and Virus Preparation:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete growth medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

    • Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium to a concentration that yields a high signal-to-background ratio in the luciferase assay (typically determined through a preliminary virus titration experiment).

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted this compound to the appropriate wells of a 96-well plate. Include wells for virus control (no inhibitor) and cell control (no virus or inhibitor).

    • Add 50 µL of the diluted virus to each well (except for the cell control wells).

    • Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the virus.

  • Infection:

    • Add 100 µL of the TZM-bl cell suspension (containing 1 x 10^4 cells) to each well. The final volume in each well will be 200 µL.

    • Include DEAE-Dextran in the cell suspension at a final concentration of 10-20 µg/mL to enhance viral infectivity.[7]

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Measurement:

    • After the 48-hour incubation, remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the cell control wells from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (0% inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The following diagram illustrates the HIV-1 entry pathway and the point of inhibition by this compound.

G cluster_virus HIV-1 Virion cluster_cell Host Cell (TZM-bl) cluster_events Post-binding Events gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Conformational_Change 2. Conformational Change gp41 gp41 CoR Co-receptor (CCR5/CXCR4) CoR_Binding 3. Co-receptor Binding Membrane gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition Conformational_Change->CoR_Binding Fusion 4. Membrane Fusion (mediated by gp41) CoR_Binding->Fusion Entry 5. Viral Entry Fusion->Entry

HIV-1 entry pathway and inhibition by this compound.

Conclusion

The TZM-bl cell-based assay is a robust and sensitive platform for the evaluation of HIV-1 entry inhibitors. This compound demonstrates potent anti-HIV-1 activity by targeting the initial interaction between the virus and the host cell. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts against HIV-1.

References

Application Notes and Protocols: gp120-IN-1 for Primary Cell Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells, initiating infection by binding to the CD4 receptor and a coreceptor, either CCR5 or CXCR4, on the surface of target immune cells. This interaction not only facilitates viral fusion but also triggers intracellular signaling cascades that can influence the cellular environment and contribute to HIV-1 pathogenesis. Small molecule inhibitors that target gp120 are a promising class of antiretroviral drugs designed to block this initial and essential step of the HIV-1 lifecycle.[1][2][3]

gp120-IN-1 is a novel experimental small molecule inhibitor designed to bind to gp120, thereby preventing its attachment to the CD4 receptor and subsequent viral entry.[1] These application notes provide a comprehensive guide for the experimental design and use of this compound in primary human cell infection models, specifically targeting CD4+ T cells and monocyte-derived macrophages (MDMs). The protocols outlined below detail methods for evaluating the antiviral efficacy, cytotoxicity, and impact on gp120-mediated signaling of this compound.

Mechanism of Action

This compound functions as an attachment inhibitor. By binding to the gp120 protein on the surface of HIV-1, it sterically hinders the interaction between gp120 and the CD4 receptor on host cells.[1] This blockage prevents the conformational changes in gp120 necessary for subsequent binding to coreceptors (CCR5/CXCR4) and the ultimate fusion of the viral and cellular membranes, thus inhibiting viral entry and the establishment of infection.[1][4]

Beyond its role in viral entry, gp120 binding to its receptors, particularly CCR5 on macrophages, can initiate intracellular signaling. This signaling cascade involves Gαi protein coupling, and the activation of kinases such as Lyn, PI3K, and Pyk2.[5][6] This can lead to the production and release of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), contributing to the chronic inflammation associated with HIV-associated dementia (HAD).[5] An important aspect of evaluating this compound is to determine its effect on these signaling pathways.

Data Presentation

Table 1: Antiviral Activity of this compound in Primary CD4+ T Cells and MDMs
Cell TypeVirus StrainIC50 (nM)IC90 (nM)CC50 (µM)Selectivity Index (CC50/IC50)
CD4+ T CellsHIV-1 BaL (R5)15.248.5>50>3289
CD4+ T CellsHIV-1 NL4-3 (X4)21.765.1>50>2304
MDMsHIV-1 BaL (R5)12.841.3>50>3906

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Data are representative.

Table 2: Effect of this compound on Cytokine Production in Primary MDMs
TreatmentIL-1β Concentration (pg/mL)
Mock5.2 ± 1.1
HIV-1 BaL (10 ng/mL p24)85.4 ± 7.3
HIV-1 BaL + this compound (100 nM)12.1 ± 2.5
This compound (100 nM) alone6.5 ± 1.5

Data are represented as mean ± standard deviation. Data are representative.

Mandatory Visualizations

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T Cell / Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. Membrane Fusion gp120_IN_1 This compound gp120_IN_1->gp120 Binds to gp120 gp120_Signaling_Pathway gp120 HIV-1 gp120 CCR5 CCR5 gp120->CCR5 Binds G_protein Gαi Protein CCR5->G_protein Activates Lyn Lyn G_protein->Lyn PI3K PI3K G_protein->PI3K Pyk2 Pyk2 G_protein->Pyk2 Signaling_Complex Multimeric Signaling Complex Lyn->Signaling_Complex PI3K->Signaling_Complex Pyk2->Signaling_Complex IL1b_release IL-1β Release Signaling_Complex->IL1b_release Induces Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Assays cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs from Whole Blood CD4_isolation Isolate CD4+ T Cells (Negative Selection) PBMC_isolation->CD4_isolation Monocyte_isolation Isolate Monocytes (Adherence or CD14+ Selection) PBMC_isolation->Monocyte_isolation Infection_assay HIV-1 Infection Assay (with this compound titration) CD4_isolation->Infection_assay Cytotoxicity_assay Cytotoxicity Assay (MTT/MTS) (with this compound titration) CD4_isolation->Cytotoxicity_assay Macrophage_diff Differentiate Monocytes into Macrophages (7 days with M-CSF) Monocyte_isolation->Macrophage_diff Macrophage_diff->Infection_assay Macrophage_diff->Cytotoxicity_assay Cytokine_assay Cytokine Release Assay (ELISA) (Measure IL-1β in supernatant) Macrophage_diff->Cytokine_assay p24_ELISA Quantify Viral Replication (p24 ELISA) Infection_assay->p24_ELISA CC50_calc Calculate CC50 Cytotoxicity_assay->CC50_calc Cytokine_quant Quantify IL-1β Levels Cytokine_assay->Cytokine_quant IC50_calc Calculate IC50/IC90 p24_ELISA->IC50_calc SI_calc Calculate Selectivity Index IC50_calc->SI_calc CC50_calc->SI_calc

References

Application Notes and Protocols for gp120-IN-1 in In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing gp120-IN-1, a potent inhibitor of HIV-1 entry, in various in vitro antiviral and cytotoxicity assays. The information is intended to guide researchers in accurately determining the antiviral efficacy and cytotoxic profile of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120. By binding to gp120, it prevents the conformational changes necessary for the virus to engage with the host cell's CD4 receptor and CCR5 or CXCR4 co-receptors, thereby blocking viral entry.[1][2] This mechanism of action makes it a valuable tool for studying HIV-1 entry and a potential candidate for antiretroviral therapy.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a basis for designing in vitro experiments.

ParameterValueDescription
IC50 2.2 µMThe half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of viral activity in an in vitro assay.
CC50 100.90 µMThe half-maximal cytotoxic concentration, indicating the concentration of this compound that results in 50% cell death in an uninfected cell line.
Selectivity Index (SI) ~45.86Calculated as CC50 / IC50, this value represents the therapeutic window of the compound. A higher SI is desirable, indicating greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to perform a dose-response study with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 and CC50 values in your specific experimental setup.

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl, CEM-SS, or PM1 cells)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB or HIV-1BaL)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Plate reader

Protocol:

  • Cell Plating: Seed the HIV-1 permissive cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to all wells except the "no virus" control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the cell-free supernatant from each well.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[3][4][5][6][7] This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detector antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pseudovirus Neutralization Assay with Luciferase Reporter

This is a single-cycle infectivity assay that uses replication-defective HIV-1 particles pseudotyped with an envelope protein of interest and carrying a luciferase reporter gene.[8][9][10][11][12][13]

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)[11][14]

  • HIV-1 Env-pseudotyped virus stock

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates (white, solid bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate overnight.[10]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in complete medium. In a separate plate, mix 50 µL of each compound dilution with 50 µL of pseudovirus stock (at a dilution that yields a strong luciferase signal) and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the compound/virus mixture to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.[10]

  • Data Analysis: Measure the relative light units (RLU) using a luminometer. Calculate the percentage of neutralization for each this compound concentration relative to the "no drug" control. Determine the IC50 value as described for the p24 assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15][16][17][18][19]

Materials:

  • The same cell line used for the antiviral assays (uninfected)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a "no drug" control (cells only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Entry and the Mechanism of this compound

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitor Inhibitor HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Insertion gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Start PlateCells Plate Target Cells (e.g., TZM-bl) Start->PlateCells AddCompound Add Compound to Cells PlateCells->AddCompound Cytotoxicity Perform Parallel Cytotoxicity Assay (MTT) PlateCells->Cytotoxicity Parallel Experiment PrepareCompound Prepare Serial Dilutions of this compound PrepareCompound->AddCompound PrepareCompound->Cytotoxicity AddVirus Add HIV-1 or Pseudovirus AddCompound->AddVirus Incubate Incubate (48-72h) AddVirus->Incubate Measure Measure Viral Replication (p24 ELISA or Luciferase Assay) Incubate->Measure Analyze Data Analysis: Calculate IC50 and CC50 Measure->Analyze Cytotoxicity->Analyze End End Analyze->End

Caption: Workflow for determining the antiviral activity of this compound.

References

Application Notes and Protocols for gp120-IN-1 Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells by binding to the CD4 receptor on T-helper cells[1][2][3]. This interaction initiates conformational changes that allow the virus to fuse with the host cell membrane[2][4]. Consequently, inhibitors of the gp120-CD4 interaction are a promising class of antiretroviral drugs[1]. This document provides a detailed protocol for assessing the cytotoxicity of a putative gp120 inhibitor, designated here as gp120-IN-1, on human Peripheral Blood Mononuclear Cells (PBMCs). Understanding the cytotoxic profile of potential drug candidates is a critical step in preclinical development.

PBMCs, which consist primarily of lymphocytes (T cells, B cells, and NK cells) and monocytes, are a relevant in vitro model for studying the effects of drug candidates on the immune system[5]. This protocol outlines the isolation of PBMCs from whole blood, cell culture, and the subsequent determination of cytotoxicity using two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane damage[5][6].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of HIV-1 entry mediated by gp120 and the experimental workflow for assessing the cytotoxicity of this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor     Binding gp41 gp41 Fusion Fusion gp41->Fusion Membrane Fusion & Viral Entry CD4->gp120 2. Conformational     Change in gp120 CCR5_CXCR4->gp41 4. gp41 Unfolds &     Inserts into     Host Membrane Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Blood Whole Blood Collection Isolation PBMC Isolation (Ficoll Density Gradient) Blood->Isolation Plating Cell Counting & Plating (96-well plate) Isolation->Plating Treatment Treatment with this compound (Varying Concentrations) Plating->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Analysis Data Analysis (Calculate % Cytotoxicity) MTT->Analysis LDH->Analysis

References

Probing the Affinity: Methodologies for Assessing gp120-Ligand Binding

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component in the viral entry process. It mediates the initial attachment of the virus to host cells by binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[1][2] This interaction initiates conformational changes in the envelope glycoprotein complex, leading to membrane fusion and viral entry.[3] Consequently, the gp120 protein is a primary target for the development of antiviral therapeutics, including small molecule inhibitors, antibodies, and vaccine immunogens.

A precise and quantitative assessment of the binding affinity between gp120 and its ligands (e.g., inhibitors, antibodies, or receptor mimics) is fundamental for understanding the mechanism of action and for the selection and optimization of lead candidates in drug discovery. This document provides detailed application notes and protocols for several key biophysical and immunological methods used to determine the binding affinity of ligands to gp120.

I. Key Methodologies for Assessing Binding Affinity

Several robust techniques are available to characterize the interaction between gp120 and a binding partner. The choice of method often depends on the specific information required (e.g., kinetics, thermodynamics, or endpoint binding), the nature of the interactants, and the available instrumentation. The most commonly employed methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[4][5][6] It provides comprehensive kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[8][9][10] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS), in a single experiment.[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based immunoassay to detect and quantify the binding of a ligand to a target protein.[2][11] Competition ELISAs are particularly useful for determining the relative binding affinity or the half-maximal inhibitory concentration (IC50) of a test compound that disrupts a known gp120-receptor interaction.[12][13]

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the interaction of various ligands with HIV-1 gp120, as determined by the methods described.

Table 1: Kinetic and Affinity Constants from Surface Plasmon Resonance (SPR)

Ligandgp120 Variantka (1/Ms)kd (1/s)KD (nM)Reference
sCD4HIV-1 IIIB1.2 x 10^58.9 x 10^-47.4[4]
MAb 17bYU2 core1.1 x 10^51.2 x 10^-41.1[14]
MAb b12YU2 core2.9 x 10^5<1.0 x 10^-5<0.03[14]
VRC01BG505 SOSIP--0.25 ± 0.03[15]
3BNC117BG505 SOSIP--7 ± 1[15]

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

Ligandgp120 Variantn (Stoichiometry)KD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
UM-24YU21.00.023-10.50.2[16]
KR-41YU21.00.035-11.21.1[16]
KR-42YU21.00.210-12.53.5[16]
sCD4YU2 core1.0~0.004-25.013.8[14]

Table 3: Inhibition Constants from Competition ELISA

Inhibitorgp120 VariantInteraction BlockedIC50 (nM)Reference
D1D2F43C-10HXBc2gp120-CD47.76 ± 0.83[13]
D1D2F43C-57HXBc2gp120-CD44.14 ± 0.03[13]
MAb T4.2HIV-1gp120-CD4- (66-90% inhibition)[11]
MAb 1171HIV-1gp120-CD4- (66-90% inhibition)[11]

Note: IC50 values are dependent on experimental conditions and are not a direct measure of affinity (KD). However, they provide a valuable measure of a compound's potency in a functional context.[17][18]

III. Experimental Protocols & Visualizations

Protocol: Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing gp120-ligand interactions using an SPR biosensor, such as a Biacore or ProteOn system.[19]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NLC)

  • Recombinant, purified gp120

  • Ligand of interest (e.g., inhibitor, antibody)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation & Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Immobilize gp120 to the desired density by injecting a solution of gp120 (e.g., 10-50 µg/mL) in immobilization buffer.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without gp120 immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (ligand) in running buffer. A buffer-only sample (zero concentration) should be included for double referencing.

    • Inject the analyte solutions over the gp120-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Between cycles, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "zero concentration" injection data (buffer blank).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[7]

SPR_Workflow cluster_prep Surface Preparation cluster_analysis Binding Analysis cluster_data Data Processing A Sensor Chip B Activate Surface (EDC/NHS) A->B C Immobilize gp120 B->C D Block Surface (Ethanolamine) C->D E Inject Analyte (Association) D->E F Buffer Flow (Dissociation) E->F G Regenerate Surface F->G H Reference Subtraction G->H I Fit to Model (e.g., 1:1 Langmuir) H->I J Determine ka, kd, KD I->J

General workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic binding parameters for a gp120-ligand interaction.[8][16]

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

  • Recombinant, purified gp120

  • Purified ligand of interest

  • Identical, extensively dialyzed buffer for both gp120 and ligand (e.g., PBS, pH 7.4). Buffer mismatch is a common source of artifacts.[8]

  • Degassing apparatus

Procedure:

  • Sample Preparation:

    • Accurately determine the concentrations of the gp120 and ligand solutions.

    • Prepare the gp120 solution at a concentration of ~5-50 µM and the ligand solution at a concentration 10-20 times higher than the gp120.[8]

    • Thoroughly degas both solutions and the buffer immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).[14]

    • Rinse the sample cell and syringe extensively with the experimental buffer.

    • Load the gp120 solution into the sample cell (~200-300 µL) and the ligand solution into the injection syringe (~40-100 µL).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the gp120 solution, with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the primary titration data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to gp120.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to determine n, KD, and ΔH. ΔG and ΔS can then be calculated.[8]

ITC_Workflow A Prepare & Degas Samples (gp120 & Ligand in matched buffer) B Load gp120 into Sample Cell A->B C Load Ligand into Syringe A->C D Set Temperature & Equilibrate B->D C->D E Titrate Ligand into gp120 (Sequential Injections) D->E F Measure Heat Change (ΔH) per Injection E->F G Plot Binding Isotherm (ΔH vs. Molar Ratio) F->G H Fit Data to Binding Model G->H I Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) H->I

Workflow for Isothermal Titration Calorimetry (ITC).
Protocol: Competition ELISA

This protocol outlines a method to assess a test compound's ability to inhibit the binding of gp120 to its receptor, CD4.[12][13]

Materials:

  • 96-well ELISA plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • Test inhibitor compound

  • Anti-gp120 monoclonal antibody (that does not block the CD4 binding site)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the test inhibitor.

    • In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the various concentrations of the inhibitor for 1 hour at room temperature. Include controls with gp120 alone (maximum binding) and without gp120 (background).

  • Binding to Plate:

    • Wash the sCD4-coated plate 3 times.

    • Transfer the gp120-inhibitor mixtures to the corresponding wells of the sCD4 plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times to remove unbound proteins.

    • Add the anti-gp120 primary antibody to each well and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Subtract the background absorbance.

    • Plot the percentage of binding inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

ELISA_Pathway gp120 gp120 Complex gp120-Inhibitor Complex gp120->Complex Binding Binding Event gp120->Binding Binds sCD4 Immobilized sCD4 sCD4->Binding NoBinding Binding Blocked sCD4->NoBinding Inhibitor Inhibitor (IN-1) Inhibitor->Complex Forms Complex->NoBinding Prevents Binding Detection Detection Signal (Colorimetric) Binding->Detection Leads to NoSignal Reduced Signal NoBinding->NoSignal Leads to

Logical pathway of a gp120-CD4 competition ELISA.

References

Application Notes and Protocols: gp120-IN-1 in Combination with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical component for viral entry into host cells, initiating the infection cascade by binding to the CD4 receptor on target immune cells.[1][2][3] Inhibitors of gp120 represent a promising class of antiretroviral agents that block this initial and essential step of the viral lifecycle.[1][2] This document provides an overview of the mechanism of action for gp120 inhibitors, their role in combination therapy, and detailed protocols for evaluating their efficacy, with a specific focus on the investigational compound gp120-IN-1.

While specific data on this compound in combination with other antiretroviral agents is limited in publicly available literature, this document will extrapolate from the broader class of gp120 inhibitors and provide a framework for its investigation. Combination therapy, also known as highly active antiretroviral therapy (HAART), is the cornerstone of modern HIV-1 treatment, effectively suppressing viral replication and preventing the development of drug resistance.[1] The inclusion of entry inhibitors like those targeting gp120 can offer a significant advantage in treatment regimens, particularly for patients with multidrug-resistant viral strains.

Mechanism of Action: gp120 Inhibition

The entry of HIV-1 into a host cell is a multi-step process. It begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of T-helper cells.[1][2] This binding triggers conformational changes in gp120, enabling it to interact with a co-receptor, either CCR5 or CXCR4.[2] This co-receptor binding event initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.

Gp120 inhibitors are designed to disrupt this initial interaction between gp120 and the CD4 receptor.[1] By binding to gp120, these inhibitors prevent the virus from attaching to the host cell, thereby blocking all subsequent steps required for viral entry.[1] This mechanism of action makes them a valuable component of combination antiretroviral therapy as they target a different stage of the viral life cycle than other drug classes such as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors.[1]

Signaling Pathway of HIV-1 Entry and Point of Inhibition

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Unfolding gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Quantitative Data

CompoundIC50CC50Cell LineSource
This compound2.2 µM100.90 µMSUP-T1[2]

Note: IC50 (50% inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, HIV-1 replication. CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher CC50 and lower IC50 are desirable, indicating higher potency and lower toxicity.

Experimental Protocols

To evaluate the efficacy of this compound in combination with other antiretroviral agents, a series of in vitro experiments can be conducted.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay determines the inhibitory effect of a compound on HIV-1 replication by measuring the level of the viral core protein p24 in the cell culture supernatant.

Workflow:

p24_Assay_Workflow A Seed target cells (e.g., TZM-bl or SUP-T1) in a 96-well plate B Prepare serial dilutions of this compound and other antiretroviral agents (alone and in combination) A->B C Add drug dilutions to the cells B->C D Infect cells with a known amount of HIV-1 C->D E Incubate for 3-5 days D->E F Collect cell culture supernatant E->F G Perform p24 Antigen ELISA on the supernatant F->G H Determine p24 concentration and calculate % inhibition G->H

Caption: Workflow for the p24 antigen-based anti-HIV-1 activity assay.

Detailed Protocol:

  • Cell Preparation: Seed TZM-bl or SUP-T1 cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and other antiretroviral agents (e.g., a reverse transcriptase inhibitor like Zidovudine [AZT] or a protease inhibitor like Lopinavir) in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Drug Addition: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a "no drug" control.

  • Infection: Add 100 µL of HIV-1 (e.g., HIV-1 IIIB or a clinical isolate) at a predetermined multiplicity of infection (MOI) to each well.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect 150 µL of the cell culture supernatant from each well.

  • p24 ELISA: Determine the concentration of p24 antigen in the collected supernatants using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration and combination compared to the "no drug" control. Determine the IC50 values for each compound alone and in combination.

Synergy Analysis

To determine if the combination of this compound and another antiretroviral agent is synergistic, additive, or antagonistic, the data from the combination assay can be analyzed using software such as CompuSyn. This software utilizes the Chou-Talalay method to calculate a Combination Index (CI).

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Logical Relationship for Synergy Assessment:

Synergy_Assessment A Perform checkerboard titration of this compound and a partner antiretroviral drug B Measure antiviral activity (% inhibition) for each drug combination A->B C Input dose-response data into synergy analysis software (e.g., CompuSyn) B->C D Calculate Combination Index (CI) values C->D E CI < 1? D->E F Synergistic Interaction E->F Yes G CI = 1? E->G No H Additive Interaction G->H Yes I Antagonistic Interaction G->I No

Caption: Decision workflow for determining the nature of drug interaction.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the drug combinations to ensure that the observed antiviral effect is not due to cell death.

Protocol:

  • Cell Preparation: Seed cells as described in the anti-HIV-1 activity assay.

  • Compound Addition: Add the same serial dilutions of the single drugs and their combinations to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or XTT assay, following the manufacturer's protocol.

  • Data Analysis: Calculate the CC50 for each drug and combination.

Conclusion

This compound, as a representative of the gp120 inhibitor class, holds the potential to be a valuable component of combination antiretroviral therapy. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of its efficacy, both alone and in combination with other antiretroviral agents. The determination of synergistic interactions is a critical step in the development of novel and more effective HAART regimens. Further studies are warranted to fully elucidate the potential of this compound in a clinical setting.

References

Application Notes and Protocols for Developing a GP120-IN-1 Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP120-IN-1 is a novel investigational small molecule inhibitor targeting the HIV-1 envelope glycoprotein gp120. By binding to a conserved region of gp120, this compound prevents the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2][3] This mechanism of action makes it a promising candidate for antiretroviral therapy, particularly for treatment-experienced patients with resistance to other drug classes. Understanding the potential for resistance development to this compound is crucial for its clinical development and effective deployment. These application notes provide detailed protocols for generating and characterizing this compound resistant HIV-1 strains in vitro, and for analyzing the resulting resistance profiles. For the purpose of these notes, the well-characterized gp120 attachment inhibitor, fostemsavir (the prodrug of temsavir), will be used as a representative agent for this compound, given the extensive publicly available data on its resistance profile.[4][5][6]

Data Presentation: Quantitative Resistance Profile of Fostemsavir

The development of resistance to fostemsavir is associated with specific amino acid substitutions in the gp120 protein. The following table summarizes key resistance mutations and their corresponding fold-change in the half-maximal inhibitory concentration (IC50) as determined by phenotypic assays.

MutationFold Change in IC50Reference Virus StrainAssay TypeReference
S375H178JR-FLPseudovirus Assay[4]
S375I19.8JR-FLPseudovirus Assay[4]
S375M2510JR-FLPseudovirus Assay[4]
S375N5.1JR-FLPseudovirus Assay[4]
S375T>3-foldClinical IsolatesPhenoSense Entry[7]
M426L86.7JR-FLPseudovirus Assay[4]
M434I0.8JR-FLPseudovirus Assay[4]
M475I14.0JR-FLPseudovirus Assay[4]
S375H + M475I5945JR-FLPseudovirus Assay[4]
T202E>400-foldCloned EnvelopeCell-cell Fusion[4]
L116P>100-foldN/AIn vitro selection[4]
A204D>100-foldN/AIn vitro selection[4]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HIV-1

This protocol describes the generation of HIV-1 strains with reduced susceptibility to this compound through long-term culture in the presence of escalating drug concentrations.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-GXR)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3, JR-FL)

  • This compound (or fostemsavir as a representative)

  • Complete cell culture medium

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • p24 antigen ELISA kit

  • Reagents for viral RNA extraction, reverse transcription, and PCR

  • DNA sequencing reagents and access to a sequencer

Methodology:

  • Initial IC50 Determination: Determine the baseline susceptibility of the wild-type HIV-1 strain to this compound by performing a standard phenotypic assay (e.g., a p24 antigen-based assay) to calculate the initial IC50 value.

  • Initiation of Resistance Selection:

    • Seed permissive cells in a 24-well plate.

    • Infect the cells with the wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01-0.1.

    • Culture the infected cells in the presence of this compound at a starting concentration equal to the IC50 determined in step 1.

    • Maintain parallel cultures without the inhibitor as a control.

  • Dose Escalation:

    • Monitor viral replication in the cultures by measuring p24 antigen in the supernatant every 3-4 days.

    • When viral replication in the drug-treated culture reaches a level comparable to the control culture (indicating the emergence of a less susceptible viral population), passage the virus to fresh cells.

    • For the subsequent passage, increase the concentration of this compound by a factor of 1.5 to 2.[8]

    • If significant cell death is observed, reduce the fold-increase in drug concentration.

    • Continue this process of dose escalation for an extended period (50-100 passages or until a high level of resistance is achieved).[9]

  • Isolation and Characterization of Resistant Virus:

    • At various passages, harvest the cell culture supernatant containing the resistant virus.

    • Determine the IC50 of the passaged virus to this compound to quantify the level of resistance.

    • Extract viral RNA from the supernatant, reverse transcribe to cDNA, and amplify the env gene (encoding gp120) by PCR.

    • Sequence the amplified env gene to identify mutations associated with resistance.

Protocol 2: Phenotypic Characterization of Resistant Virus using a Recombinant Virus Assay (PhenoSense Entry Assay Principle)

This protocol describes the determination of the susceptibility of HIV-1 variants to this compound using a single-cycle infectivity assay. This method is based on the principles of the commercially available PhenoSense Entry assay.[10][11][12][13][14]

Materials:

  • HEK293T cells

  • An HIV-1 genomic vector lacking the env gene but containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • An expression vector containing the env gene amplified from the resistant virus generated in Protocol 1.

  • TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene)

  • This compound

  • Cell culture reagents

  • Luciferase assay substrate and luminometer

Methodology:

  • Production of Pseudotyped Virus:

    • Co-transfect HEK293T cells with the env-deleted HIV-1 genomic vector and the expression vector containing the resistant env gene.

    • Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

  • Infectivity Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Incubate the pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.

    • Add the virus-drug mixture to the TZM-bl cells.

  • Quantification of Infectivity:

    • After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of viral entry for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

    • The fold-change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.[15]

Mandatory Visualizations

HIV_Entry_Signaling gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change JAK JAK CD4->JAK Signal Transduction Viral_Entry Viral Entry (Fusion) CCR5_CXCR4->Viral_Entry Co-receptor Binding STAT STAT JAK->STAT Phosphorylation Antiviral_Genes Antiviral Gene Expression STAT->Antiviral_Genes Activation GP120_IN_1 This compound GP120_IN_1->gp120 Inhibition

Caption: HIV-1 Entry and Potential Host Cell Signaling.

Resistance_Workflow Start Start with Wild-Type HIV-1 Strain Determine_IC50 Determine Initial IC50 of this compound Start->Determine_IC50 Culture Culture Virus with This compound at IC50 Determine_IC50->Culture Monitor Monitor Viral Replication (p24 ELISA) Culture->Monitor Replication_Detected Viral Replication Rebounds? Monitor->Replication_Detected Replication_Detected->Monitor No Increase_Conc Increase this compound Concentration (1.5-2x) Replication_Detected->Increase_Conc Yes Characterize Isolate and Characterize Resistant Virus Replication_Detected->Characterize End of Experiment Passage Passage Virus to Fresh Cells Increase_Conc->Passage Passage->Culture Continue Culture Phenotype Phenotypic Analysis (IC50 Fold Change) Characterize->Phenotype Genotype Genotypic Analysis (gp120 Sequencing) Characterize->Genotype

Caption: Experimental Workflow for In Vitro Resistance Selection.

Resistance_Logic Drug_Pressure Continuous Exposure to This compound Viral_Replication Viral Replication Drug_Pressure->Viral_Replication Inhibits Selection Selection of Pre-existing or Newly Arising Resistant Variants Drug_Pressure->Selection Applies Selective Pressure Random_Mutation Random Mutations in env Gene Viral_Replication->Random_Mutation Random_Mutation->Selection Resistant_Population Emergence of a Dominant Resistant Viral Population Selection->Resistant_Population Mechanism Resistance Mechanism Resistant_Population->Mechanism Altered_Binding Altered gp120 Conformation Reduces Drug Binding Mechanism->Altered_Binding Reduced_Affinity Reduced Affinity of this compound for the Binding Site Mechanism->Reduced_Affinity

Caption: Logical Flow of Resistance Development to this compound.

References

Application Note: High-Throughput Efficacy Determination of gp120-IN-1 Using a Flow Cytometry-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human immunodeficiency virus (HIV) envelope glycoprotein gp120 is a critical component for viral entry into host cells. It initiates infection by binding to the CD4 receptor on the surface of T-helper cells, which triggers conformational changes allowing for subsequent interaction with a coreceptor (CCR5 or CXCR4) and eventual membrane fusion.[1][2][3] This initial binding event represents a key target for antiretroviral drug development. gp120-IN-1 is a novel investigational inhibitor designed to disrupt the interaction between gp120 and the CD4 receptor, thereby blocking viral entry.[1][4]

Principle of the Assay

Materials and Reagents

  • Cells: CD4+ T-cell line (e.g., Jurkat) or isolated primary human CD4+ T-cells

  • Recombinant Proteins: Recombinant HIV-1 gp120

  • Inhibitor: this compound

  • Antibodies:

    • PE-conjugated anti-p-Erk1/2 (pT202/pY204)

    • APC-conjugated anti-CD4

  • Buffers and Reagents:

    • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

    • Phosphate Buffered Saline (PBS)

    • Fixation Buffer (e.g., 1% paraformaldehyde in PBS)[6]

    • Permeabilization Buffer (e.g., 0.1% saponin in PBS)[6]

    • Flow Cytometry Staining Buffer (PBS with 2% FBS)

Experimental Protocol

1. Cell Preparation: a. Culture CD4+ T-cells in RPMI 1640 supplemented with 10% FBS. b. Harvest cells and wash twice with PBS. c. Resuspend cells in RPMI 1640 without FBS at a concentration of 1 x 10^6 cells/mL.[6]

2. Inhibitor Treatment and Stimulation: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add 50 µL of the cell suspension to each well. c. Add 25 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 30 minutes at 37°C. d. Prepare a stock solution of recombinant gp120. e. Add 25 µL of the gp120 solution (final concentration of 1 µg/mL) or media control to the wells. f. Incubate for 15 minutes at 37°C to stimulate the cells.

3. Fixation: a. Stop the stimulation by adding 100 µL of cold Fixation Buffer to each well. b. Incubate for 15 minutes at room temperature.[6] c. Centrifuge the plate at 400 x g for 5 minutes and discard the supernatant.

4. Permeabilization and Staining: a. Resuspend the cell pellets in 100 µL of Permeabilization Buffer.[6] b. Add the PE-conjugated anti-p-Erk1/2 and APC-conjugated anti-CD4 antibodies at the manufacturer's recommended concentrations. c. Incubate for 30 minutes at room temperature in the dark. d. Wash the cells twice with 200 µL of Permeabilization Buffer.

5. Flow Cytometry Analysis: a. Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer. b. Acquire the samples on a flow cytometer. c. Gate on the CD4+ population and quantify the percentage of p-Erk1/2 positive cells and the median fluorescence intensity (MFI) of p-Erk1/2.

Data Presentation

The efficacy of this compound is determined by the reduction in p-Erk1/2 levels in stimulated cells. The data can be summarized in the following table:

This compound Conc. (µM)% p-Erk1/2 Positive Cells (Mean ± SD)MFI of p-Erk1/2 (Mean ± SD)% Inhibition
0 (No gp120)2.1 ± 0.5150 ± 25N/A
0 (gp120 only)85.3 ± 4.23500 ± 2100
0.0172.1 ± 3.82980 ± 18015.5
0.145.6 ± 2.91850 ± 15046.5
115.2 ± 1.8650 ± 8082.2
105.4 ± 0.9250 ± 4093.7
1002.5 ± 0.6160 ± 3097.1

% Inhibition is calculated relative to the gp120 only control.

Visualizations

gp120_signaling_pathway cluster_virus HIV-1 cluster_cell CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CoReceptor CCR5/CXCR4 CD4->CoReceptor Conformational Change Gai Gαi CoReceptor->Gai Activates Erk Erk1/2 Gai->Erk Cofilin Cofilin Gai->Cofilin Activates pErk p-Erk1/2 Erk->pErk Phosphorylation Actin Actin Dynamics Cofilin->Actin ViralEntry Viral Entry Actin->ViralEntry gp120_IN_1 This compound gp120_IN_1->gp120 Inhibits experimental_workflow A 1. Prepare CD4+ T-Cells B 2. Incubate with this compound A->B C 3. Stimulate with gp120 B->C D 4. Fix Cells C->D E 5. Permeabilize & Stain (anti-CD4, anti-p-Erk1/2) D->E F 6. Flow Cytometry Analysis E->F G 7. Quantify % p-Erk1/2+ Cells & MFI F->G logical_relationship gp120_IN_1 This compound Concentration gp120_binding gp120-CD4 Binding gp120_IN_1->gp120_binding Inversely Proportional pErk_signal p-Erk1/2 Signal gp120_binding->pErk_signal Directly Proportional Efficacy Inhibitor Efficacy pErk_signal->Efficacy Inversely Proportional to Inhibitor Concentration

References

Application Notes and Protocols for gp120-IN-1 in HIV-1 Envelope Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing gp120-IN-1, a potent inhibitor of the HIV-1 envelope glycoprotein gp120, in research and drug development settings. Detailed protocols for key experiments are provided to facilitate the study of HIV-1 entry and the function of its envelope protein.

Introduction to this compound

This compound (also known as compound 4e) is a small molecule inhibitor that potently targets the HIV-1 gp120 envelope glycoprotein. It functions as an entry inhibitor by binding to the highly conserved Phe43 cavity on gp120. This binding event allosterically prevents the interaction between gp120 and the host cell's CD4 receptor, a critical first step in the HIV-1 entry process. By blocking this interaction, this compound effectively neutralizes the virus and prevents it from infecting host cells.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the gp120-CD4 binding. This is achieved through its specific interaction with the Phe43 cavity, a pocket on gp120 that is crucial for the engagement of the CD4 receptor. The binding of this compound to this cavity induces conformational changes in gp120 that are incompatible with CD4 receptor binding, thus halting the viral entry cascade at its initial stage.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published findings.

ParameterValueCell LineVirus StrainReference
IC50 (50% Inhibitory Concentration) 2.2 µMTZM-blHIV-1[1][2]
CC50 (50% Cytotoxic Concentration) 100.90 µMSUP-T1N/A[1][2]
Selectivity Index (SI = CC50/IC50) 45.86N/AN/A[1][2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.

HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine the inhibitory activity of this compound on HIV-1 entry into host cells. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4 and contains integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. Viral entry and subsequent Tat expression lead to the activation of the LTR promoter and the production of the reporter enzymes.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Pre-incubate the HIV-1 virus stock with the different concentrations of this compound for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percent inhibition of viral entry for each concentration of this compound relative to the virus control (no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxicity of this compound on host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • SUP-T1 cells (or other relevant cell line)

  • Complete growth medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed SUP-T1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Add serial dilutions of this compound to the wells. Include a "cells only" control (no inhibitor).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cytotoxicity for each concentration of this compound relative to the "cells only" control.

  • Determine the CC50 value by plotting the percent cytotoxicity against the log of the inhibitor concentration.

gp120-CD4 Binding Assay (ELISA)

This assay is used to confirm the mechanism of action of this compound by measuring its ability to inhibit the binding of gp120 to the CD4 receptor in an enzyme-linked immunosorbent assay (ELISA) format.

Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • This compound

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-gp120 antibody (e.g., a monoclonal antibody that does not compete with CD4 binding)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with sCD4 (e.g., 100 ng/well in coating buffer) and incubate overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Prepare a mixture of a constant concentration of gp120 and serial dilutions of this compound and pre-incubate for 1 hour at room temperature.

  • Add the gp120-inhibitor mixture to the sCD4-coated wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the anti-gp120 primary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate. Incubate until a color develops.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition of gp120-CD4 binding for each concentration of this compound.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane_Fusion Membrane Fusion & Viral Entry gp41->Membrane_Fusion 5. Fusion Conformational_Change Conformational Change CD4->Conformational_Change 2. Induces Coreceptor Coreceptor (CCR5/CXCR4) Coreceptor->gp41 4. gp41 Activation gp120_IN_1 This compound gp120_IN_1->gp120 Blocks Binding Inhibition Inhibition Conformational_Change->Coreceptor 3. Coreceptor Binding Experimental_Workflow start Start: Characterization of this compound entry_assay HIV-1 Entry Assay (TZM-bl cells) start->entry_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on SUP-T1 cells) start->cytotoxicity_assay binding_assay gp120-CD4 Binding Assay (ELISA) start->binding_assay ic50 Determine IC50 entry_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 confirm_moa Confirm Mechanism of Action (Inhibition of binding) binding_assay->confirm_moa si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si end End: Comprehensive Profile si->end confirm_moa->end Logical_Relationship inhibitor This compound target Binds to Phe43 Cavity of gp120 inhibitor->target mechanism Prevents gp120-CD4 Interaction target->mechanism consequence1 Blocks HIV-1 Entry into Host Cells mechanism->consequence1 consequence2 Inhibits Viral Replication consequence1->consequence2 outcome Antiviral Activity consequence2->outcome

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of GP120-IN-1 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GP120-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with this potent HIV-1 entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120. Specifically, it binds to a conserved region known as the "Phe43 cavity". This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, which is the crucial first step in viral entry. By blocking this interaction, this compound effectively inhibits the virus from entering and infecting host cells.[1]

Q2: What is the expected in vitro efficacy of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 2.2 µM in SUP-T1 cells. The 50% cytotoxic concentration (CC50) in the same cell line is 100.90 µM, resulting in a selectivity index (SI = CC50/IC50) of approximately 45.86.[1]

Q3: My IC50 value for this compound is significantly higher than the reported 2.2 µM. What could be the reason?

A3: Several factors can contribute to a higher than expected IC50 value. Please refer to the detailed troubleshooting guide below for a comprehensive list of potential causes and solutions. Common reasons include issues with compound solubility, stability, experimental setup, choice of reagents, and the specific HIV-1 strain and target cells used.

Q4: Is this compound effective against all strains of HIV-1?

A4: The efficacy of inhibitors targeting the Phe43 cavity can be influenced by the specific amino acid residues lining this pocket in different HIV-1 strains.[2][3] For example, some viral strains may have natural polymorphisms in the gp120 protein that reduce the binding affinity of the inhibitor. It is recommended to test this compound against a panel of relevant HIV-1 strains to determine its activity spectrum.

Q5: How should I prepare and store this compound?

A5: For optimal performance, it is crucial to follow the manufacturer's instructions for handling and storage. Generally, small molecule inhibitors should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which should then be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, the stock solution should be freshly diluted to the final working concentration in the appropriate cell culture medium.

Troubleshooting Guide for Low Efficacy of this compound

This guide provides a structured approach to identifying and resolving common issues that may lead to lower-than-expected efficacy of this compound in your in vitro assays.

Problem Area 1: Compound-Related Issues
Potential Cause Troubleshooting Steps
Poor Solubility - Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO) before diluting in aqueous media. - Visually inspect the final working solution for any precipitation. - Consider using a lower final concentration of DMSO in the assay (typically ≤ 0.5%). - If solubility issues persist, explore the use of alternative solvents or formulation strategies, though this may require extensive validation.
Compound Instability - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Minimize the time the compound spends in aqueous solutions at 37°C before being added to the cells. - Verify the stability of the compound in your specific cell culture medium over the duration of the assay.
Inaccurate Concentration - Re-verify the calculations for preparing stock and working solutions. - Use calibrated pipettes for accurate liquid handling. - If possible, confirm the concentration of the stock solution using an analytical method like HPLC.
Problem Area 2: Experimental Setup and Assay Protocol
Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions - Cell Density: Ensure a consistent and optimal cell density is used for each experiment. Overly confluent or sparse cell cultures can affect viral infection and inhibitor efficacy. - Incubation Times: Adhere to the recommended incubation times for inhibitor pre-incubation (if any), virus infection, and overall assay duration. Deviations can significantly impact the results. - Virus Titer: Use a consistent and appropriate amount of virus (e.g., multiplicity of infection - MOI) that results in a robust signal in the absence of the inhibitor, without causing excessive cytotoxicity.
Choice of Reagents - Recombinant gp120: If using a cell-free binding assay, ensure the recombinant gp120 protein is of high quality, correctly folded, and from a reputable source. The glycosylation pattern of the recombinant protein can also influence inhibitor binding.[4] - Cell Lines: Use cell lines that are well-characterized and known to be susceptible to the HIV-1 strain being tested (e.g., TZM-bl, SUP-T1). Ensure the cells are healthy and in the logarithmic growth phase. - Serum Concentration: High serum concentrations in the culture medium can sometimes lead to non-specific binding of the inhibitor, reducing its effective concentration.[5] Consider titrating the serum percentage if this is suspected.
Assay-Specific Issues - Pseudovirus Neutralization Assay: Ensure efficient pseudovirus production and accurate titration. The quality of the pseudovirus stock is critical for reproducible results.[6][7] - ELISA-based Assays: Optimize coating concentrations of gp120 and antibodies. Ensure adequate blocking to minimize background signal.
Problem Area 3: Target-Related Issues (gp120 and HIV-1 Strain)
Potential Cause Troubleshooting Steps
Viral Strain Resistance - Test this compound against a reference-sensitive HIV-1 strain (e.g., laboratory-adapted strains like NL4-3 or HXB2) to confirm its activity. - If working with clinical isolates or other strains, sequence the env gene to check for polymorphisms in or near the Phe43 cavity that might confer resistance.[2]
High gp120 Expression - In cell-based assays with transiently expressed gp120, very high levels of protein expression might require higher concentrations of the inhibitor to achieve 50% inhibition. Optimize the amount of plasmid used for transfection.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and a related compound, GP120-IN-2.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundSUP-T12.2100.9045.86

Data sourced from MedchemExpress product information[1].

Table 2: In Vitro Anti-HIV-1 Activity of a Related Inhibitor, GP120-IN-2

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
GP120-IN-2SUP-T17.5112.9315.06

This data is provided for comparative purposes.

Detailed Experimental Protocols

Protocol: HIV-1 Pseudovirus Neutralization Assay

This protocol is adapted for the evaluation of small molecule entry inhibitors like this compound.

Materials:

  • HEK293T cells

  • TZM-bl reporter cells

  • HIV-1 env-expressing plasmid

  • HIV-1 backbone plasmid (env-deficient, expressing luciferase)

  • Transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • 96-well cell culture plates (white, solid bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 env-expressing plasmid and the backbone plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudovirus.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Aliquot and store at -80°C.

  • Virus Titration:

    • Prepare serial dilutions of the pseudovirus stock.

    • Seed TZM-bl cells in a 96-well plate.

    • Infect the cells with the virus dilutions.

    • After 48 hours, measure luciferase activity to determine the virus titer (TCID50).

  • Neutralization Assay:

    • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a "no inhibitor" control.

    • Add a standardized amount of pseudovirus (pre-determined by titration) to each well containing the inhibitor dilutions.

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

    • Add TZM-bl cells to each well.

    • Incubate for 48 hours at 37°C.

    • Measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of neutralization against the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizations

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Compound Verify Compound Integrity (Solubility, Stability, Concentration) Start->Check_Compound Check_Assay Review Assay Protocol (Cell Health, Reagents, Controls) Start->Check_Assay Check_Target Evaluate Target & Virus (HIV-1 Strain, gp120 Expression) Start->Check_Target Problem_Identified Problem Identified & Resolved Check_Compound->Problem_Identified Consult_Support Consult Technical Support Check_Compound->Consult_Support Check_Assay->Problem_Identified Check_Assay->Consult_Support Check_Target->Problem_Identified Check_Target->Consult_Support Problem_Identified->Start Re-run Experiment

Caption: Logical workflow for troubleshooting low this compound efficacy.

Experimental_Workflow A 1. Prepare Reagents (Cells, Virus, Inhibitor) B 2. Perform Serial Dilutions of this compound A->B C 3. Pre-incubate Virus with Inhibitor B->C D 4. Infect Target Cells C->D E 5. Incubate for 48 hours D->E F 6. Measure Reporter Gene Activity (e.g., Luciferase) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Standard experimental workflow for an HIV-1 pseudovirus neutralization assay.

References

Technical Support Center: Optimizing gp120-IN-1 Concentration for Different HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing gp120-IN-1, a potent inhibitor of HIV-1 entry. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to effectively optimize this compound concentration for various HIV-1 strains in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as compound 4e in some literature) is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1] Its primary mechanism of action is to block the entry of the virus into host cells.[1][2] It achieves this by binding to a highly conserved region on gp120 known as the "Phe43 cavity," thereby preventing the interaction between gp120 and the host cell's CD4 receptor.[1] This initial attachment is a critical step for viral entry, and by inhibiting it, this compound effectively neutralizes the virus before it can infect the cell.[2]

Q2: Why is it necessary to optimize the concentration of this compound for different HIV-1 strains?

A2: The susceptibility of different HIV-1 strains to this compound can vary significantly. This is primarily due to the high genetic variability of the HIV-1 envelope gene (env), which codes for gp120.[3] Mutations in and around the this compound binding site can alter its affinity for the inhibitor, leading to differences in the effective concentration required for viral inhibition. Therefore, it is crucial to determine the optimal concentration for each HIV-1 strain (e.g., laboratory-adapted strains, primary isolates, and different subtypes) to ensure accurate and reproducible experimental results.

Q3: What are the typical effective concentrations of this compound?

A3: The 50% inhibitory concentration (IC50) of this compound has been reported to be 2.2 µM.[1] However, the potency of similar small-molecule gp120 inhibitors can range from nanomolar to micromolar concentrations depending on the specific HIV-1 strain being tested. It is essential to perform dose-response experiments to determine the precise IC50 for your specific experimental setup.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to exhibit cytotoxicity in a dose-dependent manner.[1] The 50% cytotoxic concentration (CC50) for this compound in SUP-T1 cells is reported as 100.90 µM.[1] It is critical to determine the CC50 in the cell line you are using to establish a therapeutic window, which is the concentration range where the compound is effective against the virus with minimal toxicity to the cells. The selectivity index (SI), calculated as CC50/IC50, is a crucial parameter to determine the therapeutic potential of the inhibitor.

Q5: How does this compound binding affect downstream signaling?

A5: By blocking the initial gp120-CD4 interaction, this compound prevents the subsequent conformational changes in gp120 that are necessary for co-receptor (CCR5 or CXCR4) binding.[2] This, in turn, inhibits the activation of downstream signaling pathways that are normally triggered by gp120 engagement with host cell receptors. These pathways can include the activation of protein kinases such as Lyn, PI3K, and Pyk2, which are involved in cellular processes that can be hijacked by the virus.[4] Furthermore, gp120 itself can trigger signaling cascades that lead to the release of pro-inflammatory cytokines like IL-1β from macrophages; this compound would abrogate such effects.[4]

Data Presentation

The following tables summarize the antiviral activity and cytotoxicity of this compound and provide a comparative overview of other small-molecule gp120 inhibitors against various HIV-1 strains. This data highlights the importance of empirical determination of optimal concentrations for each specific virus isolate.

Table 1: Antiviral Activity and Cytotoxicity of this compound

CompoundHIV-1 StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (compound 4e)Not SpecifiedSUP-T12.2100.9045.86[1]

Table 2: Comparative Antiviral Activity of Other Small-Molecule gp120 Inhibitors Against Various HIV-1 Strains

CompoundHIV-1 Isolate (Subtype)IC50 (µM)Reference
NBD-14204 [5]
HXB2 (B)0.96
#9244 (A)0.38
#11563 (B, dual tropic)0.90
#11620 (C)0.24
#11633 (D)0.38
#11641 (Rec)0.47
BMS-378806 [6]
LAI (B, X4)0.0014
NL4-3 (B, X4)0.0019
JRFL (B, R5)0.0035
Primary Isolate (B, R5)0.001 - 0.01
Primary Isolate (B, X4)0.001 - 0.01

Note: IC50 values can vary between different assays and laboratories.

Experimental Protocols

Here we provide detailed methodologies for key experiments to determine the optimal concentration of this compound.

Protocol 1: Determination of 50% Inhibitory Concentration (IC50) using a TZM-bl Reporter Gene Assay

This assay measures the reduction in HIV-1 infection in the presence of an inhibitor by quantifying the activity of a luciferase reporter gene in TZM-bl cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock of the desired strain

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

  • Virus Preparation: Dilute the HIV-1 virus stock in complete growth medium to a concentration that yields a strong luciferase signal (previously determined by titration).

  • Infection: Add 50 µL of the diluted virus to each well containing the serially diluted this compound. Also, include virus control wells (virus + medium) and cell control wells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (cell control wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Luminescence with inhibitor / Luminescence of virus control))

    • Plot the % inhibition against the log of the inhibitor concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cell line (e.g., SUP-T1, TZM-bl)

  • Complete growth medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells, 5 x 10^4 cells/well for suspension cells) in 100 µL of complete growth medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a cell-only control (medium).

  • Incubation: Incubate the plate for the same duration as your planned infection assay (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • For suspension cells, add 100 µL of solubilization buffer directly to the wells.

  • Measurement: Gently mix the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Absorbance with inhibitor / Absorbance of cell control)

    • Plot the % viability against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the CC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition of HIV-1 infection - Incorrect this compound concentration: The concentration used may be too low for the specific HIV-1 strain. - Compound degradation: this compound may be unstable under the experimental conditions. - Resistant HIV-1 strain: The virus may have mutations in the gp120 binding site.- Perform a dose-response experiment to determine the IC50 for the specific strain. - Prepare fresh dilutions of the compound for each experiment. Check for any information on the stability of this compound in your specific cell culture medium. - Sequence the env gene of the virus to check for known resistance mutations. Consider testing against a sensitive control strain.
High cytotoxicity observed at effective concentrations - Cell line sensitivity: The cell line being used may be particularly sensitive to this compound. - High DMSO concentration: The final concentration of the DMSO solvent may be toxic to the cells.- Determine the CC50 for your specific cell line. If the therapeutic window (SI = CC50/IC50) is too narrow, consider using a different cell line. - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%).
High variability between replicate wells - Inconsistent cell seeding: Uneven distribution of cells across the plate. - Pipetting errors: Inaccurate dilution or addition of the compound or virus. - Edge effects: Evaporation from the outer wells of the plate.- Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. - Calibrate pipettes regularly and use fresh tips for each dilution. - Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation.
Inconsistent results between experiments - Variation in virus stock: Different batches or passages of the virus may have different infectivity. - Cell passage number: High passage numbers of cell lines can lead to changes in their characteristics. - Reagent variability: Inconsistent quality of media, serum, or other reagents.- Use a single, well-characterized stock of virus for a series of experiments and titrate each new stock. - Use cells within a defined passage number range. - Use reagents from the same lot whenever possible and follow standardized preparation procedures.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for its optimization.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41-mediated Membrane Fusion gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental_Workflow start Start: Prepare this compound Stock prepare_cells Prepare and Seed Target Cells start->prepare_cells dose_response Perform Dose-Response (IC50 Assay) prepare_cells->dose_response cytotoxicity Perform Cytotoxicity (CC50 Assay) prepare_cells->cytotoxicity data_analysis Data Analysis: Calculate IC50, CC50, and SI dose_response->data_analysis cytotoxicity->data_analysis optimization Optimize Concentration for Different HIV-1 Strains data_analysis->optimization end End: Use Optimized Concentration in Experiments optimization->end

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway gp120_CD4 gp120-CD4 Binding Lck Lck Activation gp120_CD4->Lck gp120_IN_1 This compound gp120_IN_1->gp120_CD4 ZAP70 ZAP-70 Recruitment and Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Formation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ Mobilization and PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB Activation of Transcription Factors (NFAT, NF-κB, AP-1) Ca_PKC->NFAT_NFkB gene_expression Altered Gene Expression NFAT_NFkB->gene_expression

References

gp120-IN-1 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gp120-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the HIV-1 envelope glycoprotein gp120.[1][2][3] Its mechanism of action involves binding to gp120, which is a critical protein on the surface of the HIV virus. This binding event prevents the initial attachment of the virus to the CD4 receptor on host T-cells, a crucial first step in the viral entry process. By blocking this interaction, this compound effectively inhibits the virus from infecting host cells.[1][2][3]

Q2: What are the key biological activity values for this compound?

A2: The following table summarizes the key in vitro activity of this compound.

ParameterValueCell LineReference
IC502.2 µM-[1][2]
CC50100.90 µMSUP-T1 cells[1][2]

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the gp120 activity. CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in the death of 50% of the cells in a culture.

Troubleshooting Guide: Solubility Issues in Cell Culture Media

Researchers may encounter precipitation of this compound when preparing solutions or adding it to cell culture media. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.

Problem: Precipitate forms when preparing a stock solution of this compound.

Possible Cause 1: Incorrect Solvent

  • Solution: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).

Possible Cause 2: Concentration is too high

Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Possible Cause 1: Poor aqueous solubility of this compound.

  • Solution: This is a common issue with hydrophobic small molecules.

    • Increase the final DMSO concentration in the media: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated by many cell lines. Perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.

    • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume of media.

    • Warm the media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes help with solubility.

Possible Cause 2: Interaction with media components.

  • Solution: Components of the cell culture media, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with small molecules and cause them to precipitate.

    • Reduce FBS concentration: If your experimental protocol allows, try reducing the percentage of FBS in your media.

    • Use serum-free media: If compatible with your cells, switching to a serum-free medium for the duration of the treatment can prevent precipitation issues related to serum proteins.

    • Test different media formulations: Different basal media have varying compositions which might influence the solubility of your compound.

Problem: Precipitate forms over time in the incubator.

Possible Cause 1: Compound instability in aqueous solution.

  • Solution: Some compounds are not stable in aqueous solutions for extended periods.

    • Prepare fresh solutions: Prepare the this compound containing media fresh right before each experiment.

    • Minimize exposure to light and elevated temperatures: Protect your stock solutions and final media from light and store them appropriately as recommended by the manufacturer.

Possible Cause 2: Evaporation of media.

  • Solution: Evaporation can concentrate the components in the media, leading to precipitation.

    • Ensure proper humidification of the incubator.

    • Use sealed culture flasks or plates.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Determine the required mass: The molecular weight of this compound is 322.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.38 g/mol = 0.0032238 g = 3.22 mg

  • Dissolution:

    • Weigh out 3.22 mg of this compound powder.

    • Add 1 mL of pure, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

2. General Protocol for Treating Cells with this compound

  • Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Media:

    • Thaw an aliquot of your 10 mM this compound stock solution.

    • Calculate the volume of stock solution needed to achieve your desired final concentration in the cell culture media. For example, to make 10 mL of media with a final concentration of 10 µM:

      • (10 mM) * V1 = (10 µM) * (10 mL)

      • (10,000 µM) * V1 = 100 µM*mL

      • V1 = 0.01 mL = 10 µL

    • Pre-warm the required volume of cell culture media to 37°C.

    • Add the calculated volume of the this compound stock solution to the media. Mix immediately by gentle inversion or pipetting. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Vehicle Control: Prepare a corresponding volume of treatment media containing the same final concentration of DMSO without the inhibitor.

  • Treatment:

    • Remove the old media from your cells.

    • Add the freshly prepared this compound treatment media or the vehicle control media to the respective wells/flasks.

  • Incubation: Incubate the cells for the desired duration of your experiment.

  • Analysis: Proceed with your downstream analysis (e.g., viral entry assay, cytotoxicity assay).

Visualizations

Signaling Pathway: HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virus cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 4. gp41-mediated Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 3. Co-receptor Binding gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: HIV-1 entry mechanism and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting this compound Solubility

Solubility_Troubleshooting start Start: Solubility Issue with this compound check_solvent Is the stock solvent 100% DMSO? start->check_solvent use_dmso Prepare stock in 100% DMSO check_solvent->use_dmso No check_concentration Is precipitate forming in culture media? check_solvent->check_concentration Yes use_dmso->check_concentration lower_stock Lower stock concentration check_concentration->lower_stock Yes check_stability Does precipitate form over time? check_concentration->check_stability No serial_dilution Use serial dilution into media lower_stock->serial_dilution increase_dmso Increase final DMSO% (check cell tolerance) serial_dilution->increase_dmso reduce_serum Reduce serum % or use serum-free media increase_dmso->reduce_serum reduce_serum->check_stability fresh_solution Prepare fresh treatment media check_stability->fresh_solution Yes end Resolution check_stability->end No check_evaporation Check incubator humidity & sealing fresh_solution->check_evaporation check_evaporation->end

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

how to prepare gp120-IN-1 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of gp120-IN-1 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent inhibitor of HIV-1 gp120, a glycoprotein essential for the virus's entry into host cells. It functions by targeting the Phe43 cavity of gp120, thereby disrupting the interaction between the virus and the cellular CD4 receptor.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 322.38 g/mol .

Q3: How should I store the solid compound and its stock solutions?

A3: Proper storage is crucial for maintaining the stability and activity of this compound. Please refer to the table below for recommended storage conditions.[1]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound. The most common solvent for this compound is Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pre-handling: Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom.

  • Solvent Selection: Based on available data, DMSO is the recommended solvent for preparing stock solutions of this compound.[2][3]

  • Calculating the required amount of solvent: To prepare a stock solution of a specific concentration, use the following formula:

    Volume of Solvent (μL) = (Mass of Compound (mg) / (Molecular Weight ( g/mol ) × Desired Concentration (mM))) × 1,000,000

    Example: To prepare 1 mL of a 10 mM stock solution from 1 mg of this compound: Volume of DMSO (μL) = (0.001 g / (322.38 g/mol × 0.010 mol/L)) × 1,000,000 = 310.2 μL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (25-30°C) may aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the table below.[1]

Data Presentation: Storage and Stability of this compound
FormStorage TemperatureShelf Life
Solid Powder-20°CUp to 3 years
In Solvent (-20°C)-20°CUp to 1 month
In Solvent (-80°C)-80°CUp to 6 months

Troubleshooting Guide

Q: I am having difficulty dissolving the this compound powder.

A:

  • Ensure Proper Mixing: Vortex the solution thoroughly.

  • Gentle Warming: Briefly warm the solution in a water bath at a temperature not exceeding 37°C.

  • Sonication: A brief period in an ultrasonic bath can also help to break up any clumps and facilitate dissolution.

  • Solvent Quality: Ensure that you are using anhydrous (water-free) DMSO, as water can decrease the solubility of many organic compounds.

Q: My this compound stock solution has precipitated after storage or upon dilution.

A:

  • Re-dissolving Precipitate: Before use, warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved.

  • Stepwise Dilution: When preparing working solutions for cell-based assays, it is recommended to perform a stepwise dilution to prevent the compound from precipitating out of the solution due to a rapid change in solvent polarity.[2]

  • Check Final DMSO Concentration: For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[2] For in vivo experiments, the recommended final DMSO concentration is generally 2% or lower.[3]

  • Use of Co-solvents (for in vivo studies): If precipitation occurs upon dilution in aqueous buffers for animal experiments, consider using a co-solvent such as PEG400, Tween 80, or sodium carboxymethylcellulose (CMC-Na) to improve solubility.[2]

Visualizations

G cluster_workflow Stock Solution Preparation Workflow start Start: Obtain this compound Powder centrifuge Centrifuge vial to collect powder start->centrifuge calculate Calculate required solvent volume centrifuge->calculate add_solvent Add appropriate solvent (e.g., DMSO) calculate->add_solvent dissolve Vortex/Warm to fully dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_workflow Ready for experimental use store->end_workflow

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway Mechanism of Action of this compound HIV HIV-1 Virus gp120 gp120 Glycoprotein HIV->gp120 expresses CD4 CD4 Receptor on Host Cell gp120->CD4 binds to Phe43 Phe43 Cavity gp120->Phe43 contains Binding Binding & Viral Entry CD4->Binding gp120_IN_1 This compound gp120_IN_1->Phe43 targets NoBinding Binding Blocked Phe43->NoBinding inhibition leads to

Caption: Inhibition of HIV-1 entry by this compound.

References

potential off-target effects of gp120-IN-1 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using gp120-IN-1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as compound 4e in some literature) is a potent inhibitor of HIV-1 entry.[1] It functions by targeting the Phe43 cavity of the HIV-1 envelope glycoprotein gp120.[1] This interaction blocks the binding of gp120 to the host cell's CD4 receptor, which is the initial and essential step for viral entry into the cell. By inhibiting this binding, this compound effectively prevents the virus from infecting host cells.

Q2: What is the potency and cytotoxicity of this compound?

A2: The potency and cytotoxicity of this compound have been determined in cell-based assays. The half-maximal inhibitory concentration (IC50) for its anti-HIV-1 activity is 2.2 µM. The half-maximal cytotoxic concentration (CC50) in SUP-T1 cells is 100.90 µM.[1] A related compound, gp120-IN-2, has an IC50 of 7.5 µM and a CC50 of 112.93 µM in the same cell line.[2]

Q3: What are the known off-target effects of this compound?

A3: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, it is known to exhibit dose-dependent cytotoxicity in SUP-T1 cells.[1] The broader chemical class to which this compound belongs, tetrahydropyrimidines, has been investigated for a range of biological activities, including antimicrobial and anticancer effects.[3][4] This suggests the potential for off-target activities, and users should exercise caution and include appropriate controls in their experiments.

Q4: In which cell lines has the cytotoxicity of this compound been evaluated?

A4: The cytotoxicity of this compound has been reported in human SUP-T1 cells, a T-cell leukemia line.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cell Death or High Cytotoxicity 1. High Concentration: The concentration of this compound may be too high for the specific cell line being used. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to the compound.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cell line. 2. Solvent Control: Always include a vehicle control (solvent only) at the same final concentration used for the compound to assess solvent-induced toxicity. 3. Lower Concentration: Start with a concentration well below the reported CC50 (100.90 µM) and titrate up.
Inconsistent or No Inhibitory Effect 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in dilution or calculation may result in a lower-than-expected final concentration. 3. Cell Seeding Density: Cell density can influence the apparent potency of a compound.1. Proper Storage: Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment. 2. Verify Calculations: Double-check all calculations and ensure accurate pipetting. 3. Optimize Seeding Density: Standardize the cell seeding density for all experiments to ensure reproducibility.
Precipitation of the Compound in Culture Media 1. Poor Solubility: this compound may have limited solubility in aqueous media at the desired concentration.1. Solubility Test: Test the solubility of the compound in your specific culture medium before the experiment. 2. Stock Concentration: Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and then dilute it into the culture medium to the final working concentration. Ensure the final solvent concentration is low and non-toxic.

Quantitative Data Summary

CompoundIC50 (Anti-HIV-1 Activity)CC50 (SUP-T1 cells)Selectivity Index (SI = CC50/IC50)
This compound 2.2 µM100.90 µM45.86
gp120-IN-2 7.5 µM112.93 µM15.06

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (General)

This is a generalized protocol based on common methods for evaluating HIV-1 entry inhibitors.

  • Cell Preparation: Seed a suitable host cell line (e.g., TZM-bl cells or SUP-T1 cells) in a 96-well plate at an optimized density.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Infection: Pre-incubate the cells with the diluted compound for a short period (e.g., 1 hour) at 37°C. Then, add a known amount of HIV-1 virus to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Readout: Measure the extent of viral infection. This can be done using various methods, such as a luciferase reporter gene assay (for TZM-bl cells) or by measuring p24 antigen levels in the supernatant using an ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed SUP-T1 cells (or the cell line of interest) in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control and a "vehicle control."

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion Coreceptor->Fusion 3. Fusion & Entry gp120_IN_1 This compound gp120_IN_1->gp120 Inhibits Binding Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add compound to cells A->C B Seed host cells in 96-well plates B->C D Add HIV-1 virus (for antiviral assay) C->D G Measure cell viability (e.g., MTT assay) E Incubate for 48-72h D->E F Measure viral replication (e.g., Luciferase, p24 ELISA) E->F E->G H Calculate % Inhibition and % Viability F->H G->H I Determine IC50 and CC50 H->I

References

Technical Support Center: Addressing gp120-IN-1 Cytotoxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the HIV-1 gp120 inhibitor, gp120-IN-1.

Introduction to this compound

This compound is a potent inhibitor of the HIV-1 envelope glycoprotein gp120, targeting the Phe43 cavity to prevent viral entry into host cells.[1] While effective in its antiviral activity, researchers may observe dose-dependent cytotoxicity in sensitive cell lines. This guide is designed to help you identify the source of this cytotoxicity and develop strategies to mitigate its effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound?

A1: The primary reported cytotoxic concentration (CC50) for this compound is 100.90 µM in SUP-T1 cells.[1] It exhibits cytotoxicity in a dose-dependent manner in this cell line.[1] However, the cytotoxicity of this compound can vary significantly between different cell lines. It is crucial to determine the CC50 value in your specific cell line of interest.

Q2: What is the mechanism of action of this compound?

A2: this compound is an HIV-1 entry inhibitor. It functions by binding to the Phe43 cavity of the gp120 protein, which is a critical step for the attachment of the virus to the CD4 receptor on host T-cells. By blocking this interaction, this compound prevents the conformational changes in gp120 and gp41 that are necessary for the fusion of the viral and host cell membranes.

Q3: What are the potential causes of this compound cytotoxicity?

A3: The observed cytotoxicity of this compound in sensitive cell lines could be due to several factors:

  • Off-target effects: The inhibitor may interact with other cellular proteins or pathways, leading to unintended toxic effects.

  • High concentrations: Exceeding the optimal concentration range for antiviral activity can lead to non-specific cytotoxicity.

  • Solubility issues: Poor solubility of the compound in your culture medium can lead to the formation of precipitates that are toxic to cells.

  • Vehicle cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

  • Compound stability: Degradation of the inhibitor in the culture medium over time could produce toxic byproducts.

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

A4: To minimize cytotoxicity, consider the following:

  • Determine the optimal concentration: Perform a dose-response experiment to identify the lowest effective concentration for your desired antiviral effect and the highest non-toxic concentration for your specific cell line.

  • Use appropriate controls: Always include a vehicle control (culture medium with the same concentration of the solvent used to dissolve this compound) to distinguish between compound-specific and vehicle-induced cytotoxicity.

  • Optimize incubation time: Shorter incubation times may be sufficient to observe the desired effect while minimizing cytotoxicity.

  • Ensure proper solubility: Prepare fresh stock solutions and ensure the compound is fully dissolved before adding it to your cell cultures. If you observe precipitation, consider using a lower concentration or a different solvent.

  • Monitor cell health: Regularly assess the morphology and viability of your cells throughout the experiment.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed with this compound.

Problem 1: High levels of cell death observed at the expected effective concentration.
Possible Cause Suggested Solution
Cell line is highly sensitive to this compound. Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the CC50 of this compound in your specific cell line. Use a concentration well below the CC50 for your experiments.
Vehicle (e.g., DMSO) concentration is too high. Ensure the final concentration of the vehicle in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a vehicle-only control to assess its cytotoxicity.
Incorrect compound concentration. Double-check all calculations for dilutions of your stock solution. If possible, verify the concentration of your stock solution.
Compound instability. Prepare fresh dilutions of this compound from a new stock solution for each experiment. Assess the stability of the compound in your culture medium over the time course of your experiment.
Problem 2: Inconsistent results or high variability between replicates.
Possible Cause Suggested Solution
Poor solubility of this compound. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the stock solution is clear and fully dissolved. Consider using a solubilizing agent, if compatible with your experimental system.
Uneven cell seeding. Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density across all wells of your culture plate.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor.

Data Presentation

Table 1: Cytotoxicity Profile of this compound in Various Cell Lines

Researchers should use this table to systematically record and compare the cytotoxic and inhibitory concentrations of this compound in their cell lines of interest.

Cell LineCell TypeIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)Assay Method
SUP-T1 Human T-cell lymphoma2.2[1]100.90[1]45.86Not Specified
[Your Cell Line 1][e.g., Human peripheral blood mononuclear cell][e.g., MTT Assay]
[Your Cell Line 2][e.g., Human cervical cancer (HeLa)][e.g., XTT Assay]
[Your Cell Line 3][e.g., Human embryonic kidney (HEK293T)][e.g., CellTiter-Glo®]

Experimental Protocols

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol provides a general guideline for determining the CC50 of this compound. Optimization for specific cell lines and laboratory conditions is recommended.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an optimal density (determined beforehand to ensure logarithmic growth during the assay). A typical density is 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Also, prepare a vehicle control with the highest concentration of the vehicle used in the dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions of this compound or the vehicle control to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using a non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_Inhibition Mechanism of HIV-1 Entry and Inhibition by this compound cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Fusion Fusion gp41->Fusion 5. Membrane Fusion CD4->gp120 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Unfolding gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity start Start: Cell Seeding incubation1 24h Incubation start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 24-72h Incubation treatment->incubation2 viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation2->viability_assay data_analysis Data Analysis (Calculate % Viability) viability_assay->data_analysis cc50 Determine CC50 data_analysis->cc50 end End cc50->end

Caption: Workflow for determining the CC50 of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_vehicle Run Vehicle Control start->check_vehicle vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic reduce_vehicle Reduce Vehicle Concentration vehicle_toxic->reduce_vehicle Yes check_concentration Verify Compound Concentration vehicle_toxic->check_concentration No end Problem Resolved reduce_vehicle->end concentration_ok Concentration Correct? check_concentration->concentration_ok recalculate Recalculate Dilutions concentration_ok->recalculate No perform_cc50 Determine CC50 in Specific Cell Line concentration_ok->perform_cc50 Yes recalculate->check_concentration use_lower_conc Use Concentration < CC50 perform_cc50->use_lower_conc use_lower_conc->end

Caption: A logical approach to troubleshooting this compound cytotoxicity.

References

Technical Support Center: Overcoming gp120-IN-1 Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gp120-IN-1 in long-term experiments. The information provided is designed to help users identify and address potential instability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as compound 4e in some literature) is a potent small molecule inhibitor of the HIV-1 envelope glycoprotein gp120.[1] It belongs to the 1,2,3,4-tetrahydropyrimidine class of compounds.[2] Its mechanism of action is to bind to the Phe43 cavity of gp120, thereby preventing the interaction between the virus and the host cell's CD4 receptor, which is a critical step for viral entry.[1][3]

Q2: What are the reported in vitro efficacy and cytotoxicity of this compound?

A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 2.2 µM against HIV-1. The CC50 (half-maximal cytotoxic concentration) is reported to be 100.90 µM in SUP-T1 cells, indicating a favorable selectivity index.[1] However, it does show dose-dependent cytotoxicity.[1]

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I store stock solutions of this compound?

A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To minimize freeze-thaw cycles which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment. What could be the cause?

A5: A decrease in efficacy over time could be due to several factors, including:

  • Compound Instability: this compound may be degrading in the cell culture medium at 37°C.

  • Metabolism: The cells in your culture may be metabolizing the compound into a less active or inactive form.

  • Binding to Plasticware or Serum Proteins: The compound may be nonspecifically binding to the surface of your culture plates or to proteins in the fetal bovine serum (FBS), reducing its effective concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the culture medium upon addition of this compound. The aqueous solubility of this compound is exceeded.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%).- Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture.- Visually inspect the medium for any signs of precipitation after adding the compound.
Loss of this compound activity in a long-term experiment (e.g., > 48 hours). Chemical degradation of the compound in the culture medium at 37°C.- Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).- Consider using a lower incubation temperature if your experimental design allows.
Inconsistent results between experiments. - Variability in compound preparation.- Degradation of the stock solution.- Always prepare fresh dilutions of this compound from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Periodically check the purity of your stock solution using an appropriate analytical method like HPLC.
Higher than expected cytotoxicity. - Intrinsic cytotoxicity of the compound at the concentration used.- Formation of a toxic degradation product.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.- If instability is suspected, replenishing the compound more frequently at a lower concentration might mitigate the accumulation of toxic byproducts.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments. Prepare two sets: one with serum and one without.

  • Incubate the solutions at 37°C in a CO2 incubator.

  • Collect aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analyze the samples by HPLC. For each time point, measure the peak area of the parent this compound compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of remaining compound versus time to determine the stability profile.

Visualizations

Signaling Pathway and Inhibition

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 5. Fusion CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Exposure gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inhibitor Instability

Troubleshooting_Workflow Start Decreased Inhibitor Efficacy Observed Check_Preparation Review Compound Preparation Protocol Start->Check_Preparation Precipitation Precipitation in Media? Check_Preparation->Precipitation Degradation Potential Degradation? Precipitation->Degradation No Optimize_Solubilization Optimize Solubilization (e.g., lower final DMSO, intermediate dilutions) Precipitation->Optimize_Solubilization Yes Stability_Assay Perform Stability Assay in Media (e.g., HPLC time course) Degradation->Stability_Assay Yes End Problem Resolved Optimize_Solubilization->End Replenish_Compound Replenish Compound at Regular Intervals Stability_Assay->Replenish_Compound Instability Confirmed Metabolism Consider Cell Metabolism (e.g., use metabolic inhibitors if possible) Stability_Assay->Metabolism Stable in Media Replenish_Compound->End Metabolism->End

Caption: A logical workflow for troubleshooting small molecule inhibitor instability.

References

Technical Support Center: Interpreting Unexpected Results in GP120-IN-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in assays involving GP120-IN-1, a potent HIV-1 gp120 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiviral compound that potently inhibits HIV-1 entry into host cells. Its mechanism of action involves binding to the HIV-1 envelope glycoprotein gp120.[1] This binding event is thought to occur within the Phe43 cavity, a conserved pocket on gp120 that is critical for the interaction with the host cell's CD4 receptor.[1][2] By occupying this site, this compound allosterically prevents the conformational changes in gp120 that are necessary for binding to the CD4 receptor, thereby blocking the initial step of viral entry.[2][3]

Q2: What are the reported IC50 and CC50 values for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 2.2 µM for anti-HIV-1 activity. The 50% cytotoxic concentration (CC50) is reported to be 100.90 µM in SUP-T1 cells, indicating a favorable selectivity index.[1]

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes in this compound assays and provides systematic steps to identify and resolve the underlying issues.

Scenario 1: Higher than Expected IC50 Value (Reduced Potency)

If this compound appears less potent than anticipated, consider the following possibilities:

  • Problem: Inaccurate compound concentration.

    • Troubleshooting:

      • Verify the initial stock concentration of this compound.

      • Ensure accurate serial dilutions.

      • Use freshly prepared dilutions for each experiment.

  • Problem: Issues with the viral strain or pseudovirus.

    • Troubleshooting:

      • Sequence the env gene of the virus to confirm the absence of mutations in the this compound binding site.

      • Titer the viral stock immediately before the assay to ensure the correct multiplicity of infection (MOI) is used.

      • If using pseudovirus, ensure consistent and high-quality production.

  • Problem: Assay conditions are not optimal.

    • Troubleshooting:

      • Confirm that the incubation times and temperatures are as specified in the protocol.

      • Verify the confluency and health of the target cells.

      • Assess the impact of serum concentration in the media, as serum proteins can sometimes interfere with compound activity.

Scenario 2: High Cytotoxicity Observed at or Near the IC50

If significant cell death is observed at concentrations where antiviral activity is expected, it is crucial to differentiate between specific antiviral effects and general cytotoxicity.

  • Problem: The observed "antiviral" effect is due to cell death.

    • Troubleshooting:

      • Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay, using the same cell type, compound concentrations, and incubation times, but without the virus.

      • Calculate the Selectivity Index (SI = CC50 / IC50). A low SI value suggests that the observed activity may be due to cytotoxicity.

      • Visually inspect the cells under a microscope for signs of stress or death at each compound concentration.

  • Problem: Compound instability or off-target effects.

    • Troubleshooting:

      • Investigate the stability of this compound under your specific assay conditions (e.g., in media at 37°C over time).

      • Consider performing counter-screens against related cellular targets to identify potential off-target activities.

Scenario 3: Inconsistent or Non-Reproducible Results

Variability between experiments is a common challenge. The following steps can help improve reproducibility.

  • Problem: Inconsistent cell culture conditions.

    • Troubleshooting:

      • Maintain a consistent cell passage number for all experiments.

      • Ensure cells are seeded at a uniform density.

      • Regularly test for mycoplasma contamination.

  • Problem: Reagent variability.

    • Troubleshooting:

      • Use single-use aliquots of critical reagents like viral stocks and compound dilutions to avoid freeze-thaw cycles.

      • Ensure all reagents are within their expiration dates.

      • Qualify new batches of serum and other critical reagents.

  • Problem: Technical variability in assay execution.

    • Troubleshooting:

      • Ensure thorough mixing of all components in the assay plates.

      • Use calibrated pipettes and consistent pipetting techniques.

      • Include appropriate positive and negative controls in every plate.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetIC50 (µM)CC50 (µM)Cell LineHIV-1 StrainReference
This compound gp1202.2100.90SUP-T1Not Specified[1]
NBD-14204 gp120 (Phe43 cavity)0.96 ± 0.1>100U87-CD4-CXCR4HXB2 (lab-adapted)[4]
NBD-14204 gp120 (Phe43 cavity)0.47 ± 0.03 (mean)>100U87-CD4-CXCR4Various Clinical Isolates[4]
NBD-14208 gp120 (Phe43 cavity)3 ± 0.25 (mean)>100U87-CD4-CXCR4Various Clinical Isolates[4]
BMS-806 gp1200.001 - 0.01>225VariousHXBc2, YU2, ADA[5]

Experimental Protocols

HIV-1 Pseudovirus Entry Assay (Luciferase-Based)

This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudotyped viruses into target cells.

Materials:

  • HEK293T cells (for pseudovirus production)

  • TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter gene)

  • HIV-1 env-expressing plasmid

  • HIV-1 backbone plasmid (pNL4-3.Luc.R-E-)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, clear bottom)

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 env-expressing plasmid and the pNL4-3.Luc.R-E- backbone plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the pseudovirus and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock on TZM-bl cells.

  • Inhibition Assay:

    • Seed TZM-bl cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Add the pseudovirus at a pre-determined MOI to each well.

    • Incubate for 48 hours at 37°C.

  • Luciferase Measurement:

    • Remove the supernatant from the wells.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the virus control (no compound) and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells as an indicator of cytotoxicity.

Materials:

  • Target cell line (e.g., SUP-T1, TZM-bl)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Plating and Compound Treatment:

    • Seed cells in a 96-well plate at the same density as the antiviral assay.

    • Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "no cells" blank.

    • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percent cell viability relative to the "cells only" control.

    • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

HIV_Entry_Pathway HIV HIV-1 Virion gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Co-receptor gp120->Coreceptor 2. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 3. Mediates Fusion CD4->gp120 induces conformational change Coreceptor->gp41 triggers gp41 conformational change HostCell Host T-Cell Inhibitor This compound Inhibitor->gp120 blocks attachment

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result in This compound Assay HighIC50 High IC50 (Low Potency) Start->HighIC50 HighCyto High Cytotoxicity Start->HighCyto Inconsistent Inconsistent Results Start->Inconsistent CheckConc Verify Compound Concentration HighIC50->CheckConc Is concentration accurate? RunCyto Perform Parallel Cytotoxicity Assay HighCyto->RunCyto Is it true inhibition? CheckCells Standardize Cell Culture Practices Inconsistent->CheckCells Are conditions consistent? CheckVirus Check Viral Stock (Titer, Sequence) CheckConc->CheckVirus Yes CheckAssay Optimize Assay Conditions CheckVirus->CheckAssay Yes Resolve Problem Resolved CheckAssay->Resolve Yes CalcSI Calculate Selectivity Index RunCyto->CalcSI Yes CheckStability Assess Compound Stability CalcSI->CheckStability Yes CheckStability->Resolve Yes CheckReagents Qualify and Aliquot Reagents CheckCells->CheckReagents Yes CheckTechnique Review Assay Execution Technique CheckReagents->CheckTechnique Yes CheckTechnique->Resolve Yes

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

References

Technical Support Center: Improving the Reproducibility of gp120-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving the HIV-1 gp120 inhibitor, gp120-IN-1. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the HIV-1 envelope glycoprotein gp120.[1] Its primary mechanism of action is to block the interaction between gp120 and the host cell's CD4 receptor. This inhibition prevents the initial attachment of the virus to the host cell, a critical first step in the viral entry process. By blocking this interaction, this compound effectively neutralizes the virus and prevents infection.

Q2: What are the key parameters to consider for ensuring the reproducibility of my this compound experiments?

A2: To ensure reproducibility, it is crucial to standardize several experimental parameters. These include:

  • Compound Quality: Ensure the purity and stability of your this compound stock.

  • Cell Line Maintenance: Use a consistent cell line (e.g., TZM-bl) and maintain it under standardized conditions to ensure consistent expression of CD4 and co-receptors.

  • Virus Stock: Utilize well-characterized and titrated pseudovirus stocks. Variability in virus titer can significantly impact neutralization results.

  • Assay Protocol: Adhere strictly to a validated and standardized experimental protocol, such as those for pseudovirus neutralization assays.

  • Data Analysis: Employ consistent methods for data analysis, including the calculation of IC50 values.

Q3: What are the expected IC50 and cytotoxicity values for this compound?

A3: this compound has a reported IC50 of 2.2 µM against HIV-1.[1] Its 50% cytotoxic concentration (CC50) in SUP-T1 cells is 100.90 µM, indicating a favorable selectivity index.[1] However, these values can vary depending on the specific cell line, virus strain, and assay conditions used.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant parameters for experimental design.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineVirus StrainReference
IC502.2 µMSUP-T1Not Specified[1]
CC50100.90 µMSUP-T1Not Applicable[1]

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)

This protocol is adapted from the standardized methods developed by the Montefiori Laboratory at Duke University and is widely used for evaluating HIV-1 entry inhibitors.[2][3]

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 Env-pseudotyped virus stock (titered)

  • This compound stock solution (in DMSO)

  • DEAE-Dextran

  • Bright-Glo™ Luciferase Assay System (Promega)

  • 96-well flat-bottom culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Neutralization Reaction:

    • In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of diluted pseudovirus (pre-titered to yield approximately 100,000 to 200,000 relative light units, RLU).

    • Incubate for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells.

    • Add 100 µL of the virus-inhibitor mixture to the cells.

    • Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infection.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells according to the Bright-Glo™ Luciferase Assay System manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percent neutralization for each inhibitor concentration relative to the virus-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with sterile medium.
Low signal (low RLU in virus control wells) Low virus titer. Poor cell health. Suboptimal DEAE-Dextran concentration.Re-titer the virus stock. Ensure cells are healthy and in the exponential growth phase. Optimize the DEAE-Dextran concentration for your specific cell line and virus.
High background (high RLU in no-virus control wells) Contamination of reagents or cells. Autoluminescence of the compound.Use sterile techniques and fresh reagents. Test the compound for autoluminescence in a cell-free assay.
Inconsistent IC50 values across experiments Variation in virus stock. Inconsistent incubation times. Fluctuation in cell passage number.Use the same batch of titered virus for a set of experiments. Standardize all incubation times. Use cells within a defined passage number range.
Compound precipitation Poor solubility of this compound at higher concentrations.Prepare fresh dilutions for each experiment. Check the solubility of the compound in the assay medium. The final DMSO concentration should be kept low.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Signaling cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoR CCR5/CXCR4 Co-receptor CD4->CoR 2. Conformational Change Fusion Membrane Fusion CoR->Fusion 3. Co-receptor Binding gp120_IN_1 This compound gp120_IN_1->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for a Pseudovirus Neutralization Assay

Neutralization_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor prepare_virus Prepare diluted pseudovirus start->prepare_virus infect_cells Infect cells with virus-inhibitor mix (48 hrs) seed_cells->infect_cells incubate_virus_inhibitor Incubate virus and inhibitor mixture (1 hr) prepare_inhibitor->incubate_virus_inhibitor prepare_virus->incubate_virus_inhibitor incubate_virus_inhibitor->infect_cells lyse_cells Lyse cells and add luciferase substrate infect_cells->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical HIV-1 pseudovirus neutralization assay.

References

Technical Support Center: gp120-IN-1 In Vitro IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gp120-IN-1 and determining its IC50 values in vitro. The information is designed to help users identify and address experimental variables that can affect assay outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro determination of IC50 values for this compound, a potent inhibitor of HIV-1 gp120.[1]

Observed Problem Potential Cause Recommended Solution
Higher than expected IC50 values (Lower Potency) HIV-1 Strain/Isolate: Use of a resistant primary or "Tier 2" HIV-1 isolate. These are generally more difficult to neutralize than lab-adapted "Tier 1" strains.[2]Ensure the HIV-1 strain used is consistent with the reference data. If using a different strain, the variation in IC50 is expected. Document the specific strain and clade in your experimental records.
Target Cell Type: Low expression of CD4 or co-receptors (CXCR4/CCR5) on target cells can reduce inhibitor sensitivity.[3] Primary cells like PBMCs can have significant donor-to-donor variability.[4]Use a standardized, well-characterized cell line (e.g., TZM-bl, A3R5) with consistent receptor expression levels. If using PBMCs, pool cells from multiple donors or perform extensive donor qualification.
Assay Format: Multi-round infectivity assays may yield different results compared to single-round assays due to cumulative effects.[5]For inhibitor characterization, a single-round infectivity assay using pseudotyped viruses is often preferred for precision and reproducibility.[5][6]
High Virus Input: An excessive concentration of virus can overcome the inhibitory effect, leading to an artificially high IC50.Optimize the virus titer to a level that gives a robust signal in the linear range of the assay without being excessive.[7]
Lower than expected IC50 values (Higher Potency) HIV-1 Strain/Isolate: Use of a particularly sensitive lab-adapted HIV-1 strain (e.g., IIIB).Be aware that lab-adapted strains may overestimate the inhibitor's potency against clinically relevant isolates.[8]
Low Cell Density: The concentration of target cells can influence the outcome of the assay.[2]Standardize and maintain a consistent cell density for all experiments. The A3R5 assay, for example, is noted to be more sensitive to cell concentration than virus input.[2]
Inhibitor Instability: Degradation of the compound in the assay medium.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
High Variability Between Replicates or Experiments Inconsistent Reagent Concentrations: Variations in the concentrations of virus, cells, or inhibitor.Calibrate pipettes regularly. Prepare master mixes for virus and cell suspensions to ensure uniform dispensing.
Assay Readout Timing: Inconsistent incubation times before measuring the endpoint (e.g., luciferase activity, p24 levels).Strictly adhere to the established incubation times as defined in the protocol.
Cell Health and Passage Number: Poor cell viability or use of high-passage number cells can lead to inconsistent results.Maintain a healthy cell culture, monitor viability, and use cells within a defined low passage number range.
Cytotoxicity Observed High Inhibitor Concentration: The inhibitor itself may be toxic to the target cells at higher concentrations, confounding the results.Always run a parallel cytotoxicity assay (e.g., XTT, MTS) to determine the CC50 (50% cytotoxic concentration). The IC50 should be significantly lower than the CC50. For this compound, the reported CC50 in SUP-T1 cells is 100.90 µM.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent inhibitor of the HIV-1 envelope glycoprotein gp120. It functions as an entry inhibitor by binding to gp120 and preventing its initial attachment to the CD4 receptor on host cells, such as T-helper cells.[9][10] This blockage is the first step in preventing the virus from fusing with and entering the cell.[9][11]

Q2: What is the expected IC50 value for this compound?

A2: The reported IC50 value for this compound is 2.2 µM.[1] However, this value is highly dependent on the specific experimental conditions under which it was measured.

Q3: Which factors have the most significant impact on in vitro IC50 values for HIV-1 entry inhibitors?

A3: Multiple factors can significantly influence the measured IC50. The most critical are: the specific HIV-1 strain used (different strains have varying sensitivities), the target cell type (cell lines vs. primary cells and their receptor expression levels), and the assay format (single-round vs. multi-round infectivity).[4][12]

Q4: Why is it important to use different HIV-1 strains when testing an inhibitor?

A4: The HIV-1 envelope glycoprotein is highly variable.[4] An inhibitor that is potent against one lab-adapted strain may be less effective against diverse clinical isolates from different clades.[8] Testing against a panel of viruses is crucial to determine the breadth of the inhibitor's activity.

Q5: What is the difference between a single-round and a multi-round infectivity assay?

A5: A single-round assay, often using Env-pseudotyped viruses, measures inhibition of only the initial entry event.[5] A multi-round assay uses replication-competent virus and measures the compound's effect over multiple cycles of infection, which can be influenced by factors beyond initial entry. Single-round assays are generally preferred for precisely quantifying entry inhibition.[5][6]

Quantitative Data Summary

The following table summarizes the reported in vitro data for this compound.

CompoundTargetIC50CC50Cell LineAssay TypeReference
This compoundHIV-1 gp1202.2 µM100.90 µMSUP-T1Anti-HIV-1 Activity[1]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CoR Co-Receptor (CCR5/CXCR4) CD4->CoR CoR->gp41 3. Membrane Fusion Membrane Cell Membrane gp120_IN_1 This compound gp120_IN_1->gp120

Caption: Mechanism of this compound action, blocking HIV-1 entry.

G A 1. Prepare Reagents - Dilute this compound - Prepare target cells - Titer HIV-1 pseudovirus B 2. Inhibition Step Incubate virus with serial dilutions of this compound A->B C 3. Infection Step Add inhibitor-virus mixture to target cells B->C D 4. Incubation Allow infection to proceed (e.g., 48 hours) C->D E 5. Readout - Lyse cells - Measure reporter signal (e.g., Luciferase) D->E F 6. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 value E->F

Caption: General workflow for an in vitro HIV-1 entry IC50 assay.

G cluster_factors Experimental Factors IC50 IC50 Value Virus Virus Strain (Tier 1 vs. Tier 2) Virus->IC50 Cell Target Cell Type (Line vs. PBMC) Cell->IC50 Receptor Receptor/Co-Receptor Density Receptor->IC50 Assay Assay Format (Single vs. Multi-round) Assay->IC50 Reagents Reagent Concentration Reagents->IC50

Caption: Key factors influencing the experimental IC50 value.

Experimental Protocols

General Protocol: Single-Round HIV-1 Pseudovirus Entry Assay (TZM-bl Reporter Cell Line)

This protocol provides a generalized methodology for determining the IC50 value of an entry inhibitor like this compound. Specific parameters should be optimized for individual laboratory conditions.

1. Materials and Reagents:

  • Inhibitor: this compound, dissolved in DMSO to create a high-concentration stock.

  • Cells: TZM-bl cells (a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

  • Virus: Env-pseudotyped HIV-1 virus stock with a known titer (e.g., produced by co-transfection of HEK293T cells).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • Assay Plates: 96-well flat-bottom, white, solid-wall tissue culture plates (for luminescence).

  • Reagents: DEAE-Dextran, Luciferase Assay Reagent (e.g., Bright-Glo™).

  • Equipment: Luminometer, multichannel pipettes, CO2 incubator.

2. Assay Procedure:

  • Day 1: Cell Plating

    • Trypsinize and count TZM-bl cells, ensuring viability is >95%.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Inhibition and Infection

    • Prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 100 µM, followed by 8-10 points of 3-fold dilutions. Include a "no inhibitor" control (medium with DMSO equivalent).

    • In a separate plate or deep-well block, mix 50 µL of each inhibitor dilution with 50 µL of diluted HIV-1 pseudovirus (pre-titered to yield approximately 100,000 to 200,000 relative light units, RLU).

    • Incubate the inhibitor-virus mixture for 1 hour at 37°C.

    • Aspirate the medium from the plated TZM-bl cells.

    • Add 100 µL of the inhibitor-virus mixture to each well. Also include "cells only" wells (no virus) as a background control.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Day 4: Luminescence Reading

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the medium from the wells.

    • Add 100 µL of PBS to each well to wash the cells, then aspirate.

    • Add 50 µL of cell lysis buffer and incubate for 10 minutes.

    • Add 50 µL of luciferase substrate to each well.

    • Read the luminescence (RLU) on a plate luminometer within 2-15 minutes.

3. Data Analysis:

  • Subtract the average RLU of the "cells only" control from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (RLU of test well / RLU of virus control well))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value (the concentration at which 50% of viral entry is inhibited).

References

Validation & Comparative

The Synergistic Potential of gp120 Inhibitors in Combination with Fusion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Two-Pronged Attack on HIV-1 Entry

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This binding triggers conformational changes in gp120, allowing it to interact with a coreceptor (CCR5 or CXCR4). These interactions, in turn, induce a series of conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.[1][2]

gp120 inhibitors act at the initial stage of this process by binding to gp120 and preventing its attachment to the CD4 receptor.[3] This blockade effectively halts the subsequent steps required for viral entry.

Fusion inhibitors , such as Enfuvirtide (T-20), target the gp41 protein.[2] They bind to a region of gp41 known as the first heptad repeat (HR1), preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[2]

The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use. By targeting two different critical steps in the viral entry pathway, the combination of a gp120 inhibitor and a fusion inhibitor can create a potent synergistic effect.

Quantitative Analysis of Synergistic Effects

The synergistic effect of combining two drugs is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The following tables summarize quantitative data from studies investigating the synergistic effects of combining gp120-targeting proteins with fusion inhibitors. It is important to note that these studies use various gp120-binding agents and fusion inhibitors, and the level of synergy can be influenced by factors such as the specific compounds used, the HIV-1 strain, and the experimental conditions.[6]

Combination HIV-1 Strain IC50 (nM) - Drug A Alone IC50 (nM) - Drug B Alone IC50 (nM) - Combination Combination Index (CI) Fold of Enhancement Reference
mD1.22 (gp120-binding protein) + D5 scFv (gp41-binding antibody) HIV-1 IIIB---0.16mD1.22: 12.47-fold, D5 scFv: 11.06-fold[5][7][8]
mD1.22 (gp120-binding protein) + D5 scFv (gp41-binding antibody) HIV-1 Bal---0.57mD1.22: 2.76-fold, D5 scFv: 2.32-fold[5][7][8]
PRO 542 (CD4-based gp120 inhibitor) + T20 (Fusion Inhibitor) ----Strong Synergism Reported-[4]

Table 1: Synergistic Inhibition of HIV-1 Infection by Combined gp120 and gp41 Targeting Agents. IC50 values represent the concentration of the drug that inhibits 50% of viral activity. The fold of enhancement indicates how many times more potent each drug is in the combination compared to when used alone.

Combination HIV-1 Strain IC50 (nM) - Enfuvirtide Alone IC50 (nM) - Sifuvirtide Alone IC50 (nM) - Combination Combination Index (CI) Potency Increase Reference
Enfuvirtide + Sifuvirtide HIV-1 Bal---<0.6~240-300%[9]
Enfuvirtide + Sifuvirtide HIV-1 IIIB---<0.6~240-300%[9]
Enfuvirtide + Sifuvirtide Enfuvirtide-resistant strains----8-15-fold reduction in Enfuvirtide IC50[9]

Table 2: Synergistic Effects of Combining First and Next-Generation Fusion Inhibitors. While this table does not include a gp120 inhibitor, it demonstrates the principle of synergistic interactions between drugs targeting the same protein (gp41) but with different binding sites, a concept that also underlies the synergy between gp120 and gp41 inhibitors.

Experimental Protocols

The following are generalized experimental protocols for assessing the synergistic antiviral activity of HIV-1 entry inhibitors. Specific details may vary between studies.

HIV-1 Infection Assay

This assay measures the ability of the compounds, alone and in combination, to inhibit HIV-1 infection of target cells.

  • Cells and Virus: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are commonly used as target cells. Laboratory-adapted or primary HIV-1 isolates are used for infection.[1]

  • Procedure:

    • Prepare serial dilutions of the individual drugs and their combinations at a fixed molar ratio.

    • Incubate the diluted compounds with a known amount of HIV-1 virus for a short period (e.g., 30 minutes) at 37°C.[1]

    • Add TZM-bl cells to the virus-drug mixture.

    • Incubate the culture for a period that allows for viral entry and gene expression (e.g., overnight).[1]

    • Replace the culture medium with fresh medium without the inhibitors.

    • After a further incubation period (e.g., 48 hours), lyse the cells and measure the luciferase activity, which is proportional to the level of viral infection.

  • Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated from the dose-response curves. The Combination Index (CI) is then determined using software like CalcuSyn to assess synergy.[1][5]

Cell-Cell Fusion Assay

This assay measures the ability of the inhibitors to block the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor and coreceptors.

  • Cells: Effector cells (e.g., CHO cells) are engineered to express the HIV-1 Env protein (gp120/gp41). Target cells (e.g., TZM-bl cells) express CD4, CCR5, and CXCR4.

  • Procedure:

    • Pre-incubate the Env-expressing effector cells with various concentrations of the individual inhibitors or their combinations.

    • Mix the treated effector cells with the target cells.

    • Allow cell fusion to occur for a set period (e.g., 6 hours).

    • Quantify the extent of cell fusion. This can be done using a reporter gene system (e.g., luciferase or β-galactosidase) that is activated upon cell fusion.

  • Data Analysis: Similar to the infection assay, IC50 values are determined, and the CI is calculated to evaluate the synergistic effect.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the HIV-1 entry pathway and a typical experimental workflow for synergy testing.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CoR Coreceptor (CCR5/CXCR4) gp120->CoR 2. Coreceptor Binding gp41 gp41 Membrane gp41->Membrane 4. Fusion Peptide Insertion CD4->gp120 Conformational Change CoR->gp41 3. gp41 Unfolds Membrane->gp41 5. Membrane Fusion gp120_Inhibitor gp120 Inhibitor gp120_Inhibitor->gp120 Blocks Attachment Fusion_Inhibitor Fusion Inhibitor Fusion_Inhibitor->gp41 Blocks Fusion

Caption: HIV-1 entry pathway and points of inhibition.

Synergy_Workflow A Prepare Serial Dilutions of Drug A, Drug B, and Combination B Incubate Drugs with HIV-1 A->B C Add Target Cells (e.g., TZM-bl) B->C D Incubate and Allow Infection C->D E Measure Reporter Gene Activity (e.g., Luciferase) D->E F Calculate IC50 Values E->F G Determine Combination Index (CI) F->G H Assess Synergy (CI < 1) G->H

Caption: Experimental workflow for synergy testing.

Conclusion

The combination of gp120 inhibitors and fusion inhibitors represents a compelling strategy in the development of novel anti-HIV-1 therapies. By targeting two distinct and essential steps in the viral entry process, this approach has the potential to achieve potent synergistic effects, leading to enhanced viral suppression, a higher barrier to resistance, and potentially lower required drug dosages. While further research is needed to identify the most effective and synergistic combinations, the data presented in this guide underscore the promise of this dual-inhibitor approach. The experimental protocols and visualizations provided herein offer a framework for researchers to design and interpret studies aimed at further exploring and optimizing these promising therapeutic combinations.

References

Validating gp120-IN-1 Activity in Primary Human T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the HIV-1 entry inhibitor gp120-IN-1, more commonly known in scientific literature as BMS-378806 , with two alternative inhibitors: the monoclonal antibody Ibalizumab and the CCR5 antagonist Maraviroc . The focus of this guide is on the validation of their activity in primary human T cells, offering supporting experimental data, detailed protocols, and visual representations of key biological processes and workflows.

Executive Summary

The entry of HIV-1 into host T cells is a critical first step in its lifecycle and a primary target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T cells. This compound (BMS-378806) is a small molecule inhibitor designed to block this interaction. This guide objectively compares its performance against Ibalizumab, a post-attachment inhibitor that binds to CD4, and Maraviroc, a CCR5 co-receptor antagonist. The data presented is collated from various studies to provide a comparative overview of their efficacy in primary human T cells, the natural target of HIV-1.

Data Presentation: Comparative Efficacy in Primary Human T Cells

The following tables summarize the quantitative data on the antiviral activity of BMS-378806, Ibalizumab, and Maraviroc in primary human T cells (specifically, peripheral blood mononuclear cells - PBMCs). It is important to note that IC50 and EC50 values can vary between studies due to differences in HIV-1 strains, donor cells, and assay conditions.

Table 1: Antiviral Potency (IC50/EC50) in Primary Human T Cells (PBMCs)

InhibitorMechanism of ActionHIV-1 StrainsCell TypePotency (IC50/EC50)Citation(s)
BMS-378806 Binds to gp120, blocking CD4 attachmentLaboratory and clinical isolates (R5 and X4 tropic)PBMCsMedian EC50 of 0.04 µM (40 nM)[1]
Ibalizumab Binds to domain 2 of CD4, post-attachment inhibitionBroadly active against multiple clades (R5 & X4)PBMCsMedian IC50 of 0.03 µg/mL[2]
Maraviroc CCR5 co-receptor antagonistCCR5-tropic (R5) primary isolatesPBMCsGeometric mean IC90 of 2.0 nM[3]

Table 2: Cytotoxicity Profile

InhibitorCell Types TestedCytotoxicity (CC50)Citation(s)
BMS-378806 14 different cell lines> 225 µM[1]
Ibalizumab Not specified in detail, generally well-tolerated in clinical trialsNot applicable (Monoclonal Antibody)[4]
Maraviroc Uninfected PBMCs and PM-1 cellsNo detectable in vitro cytotoxicity[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Protocol 1: Isolation and Culture of Primary Human T Cells (PBMCs)

Objective: To isolate viable and pure peripheral blood mononuclear cells from whole blood for use in HIV-1 infection and neutralization assays.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Phytohemagglutinin (PHA)

  • Recombinant human interleukin-2 (IL-2)

Procedure:

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifugation at 100-250 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI 1640 medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • For activation, stimulate cells with PHA (2 µg/mL) for 48-72 hours.

  • Culture the activated PBMCs in complete RPMI 1640 medium supplemented with IL-2 (20 U/mL).

Protocol 2: HIV-1 Neutralization Assay in Primary Human T Cells

Objective: To determine the concentration of an inhibitor required to reduce HIV-1 infection of primary T cells by 50% (IC50).

Materials:

  • Activated primary human T cells (PBMCs)

  • HIV-1 viral stock of known titer

  • Serial dilutions of the test inhibitor (BMS-378806, Ibalizumab, or Maraviroc)

  • 96-well culture plates

  • p24 antigen ELISA kit or luciferase reporter assay system

Procedure:

  • Seed activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • In a separate plate, prepare serial dilutions of the inhibitor.

  • Pre-incubate the HIV-1 viral stock with the serially diluted inhibitor for 1 hour at 37°C.

  • Add the virus-inhibitor mixture to the wells containing the PBMCs.

  • Include control wells with cells and virus only (no inhibitor) and cells only (no virus).

  • Incubate the plates for 3-7 days at 37°C in a CO2 incubator.

  • After the incubation period, collect the culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit, or by measuring luciferase activity if a reporter virus was used.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

HIV-1 Entry and Inhibition Pathways

The following diagram illustrates the key steps of HIV-1 entry into a T cell and the points of intervention for BMS-378806, Ibalizumab, and Maraviroc.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 BMS378806 BMS-378806 (this compound) BMS378806->gp120 Ibalizumab Ibalizumab Ibalizumab->CD4 Maraviroc Maraviroc Maraviroc->CCR5

Caption: HIV-1 entry and points of inhibition.

Experimental Workflow for Inhibitor Validation

This diagram outlines the general workflow for validating the activity of an HIV-1 entry inhibitor in primary human T cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate PBMCs from whole blood B Activate T cells (PHA, IL-2) A->B F Infect activated T cells B->F C Prepare serial dilutions of inhibitor E Pre-incubate HIV-1 with inhibitor C->E D Prepare HIV-1 stock D->E E->F G Incubate for 3-7 days F->G H Quantify viral replication (p24 ELISA or Luciferase) G->H I Calculate % Inhibition H->I J Determine IC50/EC50 I->J

Caption: Workflow for HIV-1 inhibitor validation.

Logical Comparison of Inhibitor Mechanisms

This diagram provides a logical comparison of the mechanisms of action for the three inhibitors.

Inhibitor_Comparison cluster_targets Molecular Target Inhibitor HIV-1 Entry Inhibitors BMS378806 BMS-378806 (Small Molecule) Inhibitor->BMS378806 Ibalizumab Ibalizumab (Monoclonal Antibody) Inhibitor->Ibalizumab Maraviroc Maraviroc (Small Molecule) Inhibitor->Maraviroc ViralTarget Viral Protein (gp120) HostTarget Host Protein (CD4/CCR5) BMS378806->ViralTarget Binds to gp120 Ibalizumab->HostTarget Binds to CD4 Maraviroc->HostTarget Binds to CCR5

Caption: Comparison of inhibitor targets.

References

Cross-Resistance Profile of gp120-IN-1 and Other HIV Entry Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV strains necessitates the continuous development of novel antiretroviral agents with distinct mechanisms of action. HIV entry inhibitors, a class of drugs that block the virus from entering host cells, offer a critical therapeutic option, particularly for treatment-experienced patients. This guide provides a comparative analysis of the cross-resistance profiles of HIV entry inhibitors, with a focus on gp120 attachment inhibitors.

While specific experimental cross-resistance data for the investigational compound gp120-IN-1 is not publicly available, this guide will utilize data from the well-characterized gp120 attachment inhibitor fostemsavir (the prodrug of temsavir) and the earlier generation attachment inhibitor BMS-378806 as representative examples for comparison with other classes of entry inhibitors.

Mechanism of Action of HIV Entry Inhibitors

HIV entry into a host CD4+ T-cell is a multi-step process, providing several targets for therapeutic intervention. Entry inhibitors are broadly classified based on the stage they disrupt:

  • Attachment Inhibitors: These agents, including gp120 inhibitors like fostemsavir, bind to the viral surface protein gp120, preventing its initial attachment to the CD4 receptor on the host cell.[1]

  • Post-Attachment Inhibitors: Ibalizumab is a monoclonal antibody that binds to the CD4 receptor, blocking the conformational changes required for viral entry after gp120 has already attached.

  • Co-receptor Antagonists: Maraviroc is an example of a CCR5 antagonist that binds to the host cell's co-receptor (CCR5), preventing its interaction with gp120.

  • Fusion Inhibitors: Enfuvirtide targets the gp41 viral protein, preventing the fusion of the viral and cellular membranes.

Due to these distinct mechanisms of action, cross-resistance between different classes of entry inhibitors is generally not observed.[2][3]

Cross-Resistance Data

The following table summarizes the available data on the cross-resistance between the gp120 attachment inhibitor fostemsavir and other classes of entry inhibitors. The data is presented as the fold-change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the drug against resistant viral strains compared to a wild-type or baseline virus. A fold-change of 1 indicates no change in susceptibility.

Drug Class Specific Inhibitor Resistant Virus (Primary Resistance Mutations) Fold-Change in Susceptibility to Fostemsavir (Temsavir) Reference
Attachment Inhibitor (CD4-directed) IbalizumabClonal envelopes with known ibalizumab resistanceNo significant change[4]
Co-receptor Antagonist (CCR5) MaravirocViruses with known maraviroc resistanceNo significant change[4]
Fusion Inhibitor EnfuvirtideNot explicitly tested in direct cross-resistance studies with fostemsavir, but lack of cross-resistance is expected due to different targets (gp41 vs. gp120).Not Available

Key Findings:

  • Available data for fostemsavir demonstrates a lack of in vitro cross-resistance with other classes of entry inhibitors, including the CD4-directed attachment inhibitor ibalizumab and the CCR5 antagonist maraviroc.[1][4]

  • Resistance to fostemsavir is associated with specific amino acid substitutions in the gp120 protein, primarily at positions S375, M426, M434, and M475.[2]

  • Similarly, resistance to the gp120 inhibitor BMS-378806 is conferred by mutations in gp120, such as M426L and M434I.[5]

  • The lack of cross-resistance underscores the potential utility of gp120 attachment inhibitors in combination therapies and for patients with resistance to other entry inhibitor classes.

Experimental Protocols

The determination of cross-resistance profiles relies on two primary experimental approaches: phenotypic and genotypic assays.

Phenotypic Resistance Assay

This assay directly measures the susceptibility of HIV to a specific drug.

Principle: Recombinant viruses containing the envelope (env) gene from patient-derived HIV are generated. The ability of these viruses to infect target cells is measured in the presence of serial dilutions of the antiretroviral drug. The concentration of the drug required to inhibit viral replication by 50% (IC50 or EC50) is determined and compared to that of a reference wild-type virus. The result is expressed as a fold-change in IC50/EC50.[6][7][8]

Detailed Methodology (Example using a Luciferase Reporter Gene Assay):

  • Cloning of HIV-1 env Gene: The full-length env gene is amplified by RT-PCR from the plasma viral RNA of a patient. This amplicon is then cloned into an expression vector.

  • Production of Pseudotyped Viruses: HEK293T cells are co-transfected with the env-expressing plasmid and an HIV-1 genomic vector that lacks env but contains a reporter gene (e.g., luciferase). The resulting progeny viruses will have the patient-derived envelope glycoproteins on their surface.

  • Infection of Target Cells: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

  • Drug Susceptibility Assay: The pseudotyped viruses are incubated with serial dilutions of the entry inhibitor for a short period before being added to the target cells.

  • Measurement of Viral Replication: After 48-72 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis. The fold-change in resistance is determined by dividing the IC50 of the patient-derived virus by the IC50 of a reference wild-type virus.

Genotypic Resistance Assay

This assay identifies specific genetic mutations in the viral genome that are known to be associated with drug resistance.

Principle: The region of the viral genome that codes for the drug target (e.g., the env gene for gp120 inhibitors) is sequenced to identify mutations that have been previously correlated with phenotypic resistance.

Detailed Methodology:

  • Viral RNA Extraction: Viral RNA is extracted from a patient's plasma sample.

  • RT-PCR and DNA Sequencing: The env gene is reverse transcribed and amplified using PCR. The resulting DNA product is then sequenced using standard Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify amino acid substitutions.

  • Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to specific drugs.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the HIV entry pathway, the mechanism of action of different entry inhibitors, and the experimental workflow for assessing cross-resistance.

Caption: Simplified schematic of the HIV-1 entry process into a host CD4+ T-cell.

Inhibitor_Mechanisms cluster_steps HIV Entry Steps cluster_inhibitors Entry Inhibitors Attachment Attachment (gp120-CD4) Co-receptor Binding Co-receptor Binding Attachment->Co-receptor Binding Fusion Membrane Fusion (gp41 mediated) Co-receptor Binding->Fusion gp120_Inhibitors gp120 Inhibitors (e.g., Fostemsavir) gp120_Inhibitors->Attachment CCR5_Antagonists CCR5 Antagonists (e.g., Maraviroc) CCR5_Antagonists->Co-receptor Binding Fusion_Inhibitors Fusion Inhibitors (e.g., Enfuvirtide) Fusion_Inhibitors->Fusion Resistance_Workflow Patient_Sample Patient Plasma Sample (Containing HIV-1) Viral_RNA Viral RNA Extraction Patient_Sample->Viral_RNA env_Amplification RT-PCR Amplification of env gene Viral_RNA->env_Amplification Cloning Cloning into Expression Vector env_Amplification->Cloning Sequencing DNA Sequencing of env gene env_Amplification->Sequencing Pseudovirus Pseudovirus Production Cloning->Pseudovirus Phenotypic_Assay Phenotypic Assay (Infection of target cells with drug dilutions) Pseudovirus->Phenotypic_Assay IC50_Fold_Change Determine IC50 Fold-Change Phenotypic_Assay->IC50_Fold_Change Genotypic_Analysis Genotypic Analysis (Identify resistance mutations) Sequencing->Genotypic_Analysis Resistance_Profile Determine Resistance Profile Genotypic_Analysis->Resistance_Profile

References

Comparative Efficacy of gp120-IN-1 and Alternative Inhibitors Against Diverse HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of gp120-IN-1, a novel HIV-1 entry inhibitor, against various HIV-1 subtypes. As specific data for this compound is not yet publicly available, this analysis uses Fostemsavir (the prodrug of Temsavir, BMS-626529), a well-characterized gp120 inhibitor, as a proxy to establish a performance benchmark. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the Gatekeeper of HIV-1 Entry

HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][2][3] This initial attachment triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[2][4] The subsequent interaction with the coreceptor facilitates the fusion of the viral and cellular membranes, allowing the viral contents to enter the host cell.[2][5][6]

gp120 inhibitors, including the investigational compound this compound and the approved drug Fostemsavir, function as attachment inhibitors. They bind directly to the gp120 protein, physically obstructing its interaction with the CD4 receptor.[7][8][9] This blockade of the initial and most critical step of viral entry effectively prevents HIV-1 from infecting host cells.

Comparative Efficacy Across HIV-1 Subtypes

The genetic diversity of HIV-1, which is classified into several subtypes and circulating recombinant forms (CRFs), presents a significant challenge for antiretroviral therapy. An effective entry inhibitor must demonstrate broad activity against a wide range of these viral variants. The following table summarizes the in vitro efficacy of Temsavir (the active form of Fostemsavir) against a panel of HIV-1 isolates from various subtypes.

Table 1: In Vitro Efficacy of Temsavir (BMS-626529) Against Diverse HIV-1 Subtypes

HIV-1 Subtype/CRFNumber of Isolates TestedEC50 Range (nM)Reference(s)
Subtype A50.6 - 1.7[10]
Subtype B100.3 - 11[10]
Subtype C120.4 - >1000[10]
Subtype D50.5 - 2.5[10]
CRF01_AE100.8 - >1000[11]
CRF02_AG50.7 - 2.3[10]
Group O3>1000[11]

EC50 (50% effective concentration) represents the concentration of the drug required to inhibit 50% of viral replication. Lower values indicate greater potency.

The data demonstrates that Temsavir possesses potent activity against a broad spectrum of HIV-1 subtypes, including A, B, D, and CRF02_AG. However, its efficacy is variable against certain isolates of subtype C and CRF01_AE, and it is not effective against HIV-1 Group O isolates.[10][11] This underscores the ongoing need for the development of gp120 inhibitors with even more comprehensive cross-subtype activity.

Experimental Protocols: Measuring Inhibitory Potency

The antiviral efficacy of gp120 inhibitors is quantified using neutralization assays. A standard protocol for an in vitro single-round infectivity assay is detailed below.

Protocol: HIV-1 Neutralization Assay Using Pseudoviruses

  • Generation of Env-Pseudotyped Viruses:

    • Co-transfect HEK293T cells with two plasmids: one encoding the gp120/gp41 envelope protein from a specific HIV-1 isolate and another, an Env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase).

    • After 48-72 hours, harvest the supernatant containing the pseudoviruses.

    • Determine the viral titer, typically as the 50% tissue culture infectious dose (TCID50).

  • Neutralization Assay Procedure:

    • Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in 96-well microplates.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound or a reference compound).

    • Incubate the diluted inhibitor with a standardized amount of the pseudovirus for 1 hour at 37°C to allow for binding.

    • Add the virus-inhibitor mixture to the target cells.

    • Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of viral infection.

    • Calculate the percentage of neutralization at each inhibitor concentration relative to control wells containing virus but no inhibitor.

    • Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using nonlinear regression analysis.[12][13][14][15]

Visualizing the Mechanism and a Standard Workflow

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Viral Entry Coreceptor->Fusion 3. Membrane Fusion gp120_IN_1 This compound gp120_IN_1->gp120 Blocks Binding

Caption: HIV-1 entry pathway and the mechanism of action of a gp120 inhibitor.

Neutralization_Assay_Workflow start Start prepare_virus Prepare Env-Pseudotyped Virus start->prepare_virus plate_cells Plate Target Cells start->plate_cells dilute_inhibitor Prepare Serial Dilutions of this compound start->dilute_inhibitor pre_incubate Pre-incubate Virus and Inhibitor prepare_virus->pre_incubate infect_cells Infect Target Cells plate_cells->infect_cells dilute_inhibitor->pre_incubate pre_incubate->infect_cells incubate Incubate for 48 hours infect_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase analyze_data Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for a standard HIV-1 neutralization assay.

References

Validating gp120-IN-1: A Comparative Guide to HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel gp120 Inhibitor with Established Alternatives

The entry of HIV-1 into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. The viral envelope glycoprotein, gp120, plays a pivotal role in this process by binding to the CD4 receptor on the surface of target immune cells. Small molecule inhibitors that disrupt this interaction, such as the conceptual research tool gp120-IN-1 , offer a promising avenue for drug development. This guide provides a framework for the validation of such novel inhibitors by comparing their potential performance against a panel of well-characterized, clinically relevant HIV-1 entry inhibitors with diverse mechanisms of action.

Executive Summary of Comparator Compounds

To effectively evaluate a novel gp120-CD4 interaction inhibitor like this compound, it is essential to benchmark its performance against established drugs and research compounds. This guide focuses on three distinct classes of HIV-1 entry inhibitors:

  • Small Molecule gp120 Attachment Inhibitor (BMS-378806): Directly binds to gp120, preventing its attachment to the CD4 receptor.

  • CD4-Mimetic Peptide (M48U1): A synthetic peptide that mimics the CD4 binding site, competitively inhibiting the gp120-CD4 interaction with high affinity.

  • CCR5 Co-receptor Antagonist (Maraviroc): Binds to the host cell's CCR5 co-receptor, preventing the conformational changes in gp120 necessary for viral entry after CD4 binding.

  • Fusion Inhibitor (Enfuvirtide): A peptide that binds to the gp41 transmembrane protein, blocking the final step of membrane fusion between the virus and the host cell.

Comparative Performance Data

The efficacy and safety of an antiviral agent are paramount. The following tables summarize the in vitro potency and cytotoxicity of the selected comparator compounds against various strains of HIV-1.

Table 1: In Vitro Potency (IC50/EC50) of HIV-1 Entry Inhibitors

InhibitorClassTargetHIV-1 Strain(s)Potency (IC50/EC50)Citation(s)
This compound (Hypothetical) Attachment Inhibitor gp120 (To be determined) (To be determined)
BMS-378806Attachment Inhibitorgp120Laboratory Strains (Median)12 nM[1]
Subtype B Clinical Isolates (Median)0.04 µM[1]
M48U1CD4-Mimetic Peptidegp120Broad panel of 180 isolatesnM to pM range[2][3]
HIV-1 BaL and IIIb in PBMCs>90% inhibition at 1 µM[4]
MaravirocCCR5 AntagonistCCR5R5-tropic primary isolates (Mean)2.0 nM[5]
HIV-1/O strains (Median)1.23 nM[3]
EnfuvirtideFusion Inhibitorgp41HIV-1 IIIB3 nM[6]
R5 and X4 patient isolates (Mean)0.1 - 0.2 µg/mL[2]

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)

InhibitorCell Line(s)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Citation(s)
This compound (Hypothetical) (To be determined) (To be determined) (To be determined)
BMS-37880614 different cell lines> 225 µM> 18,750 (based on 12 nM IC50)[1]
M48U1PBMCs, Cervicovaginal tissueLow to no toxicity observedHigh (not explicitly quantified)[4]
MaravirocVarious> 10 µM> 5,000 (based on 2.0 nM IC50)[5]
EnfuvirtideCEM cells, PBMCs> 100 µM> 33,333 (based on 3 nM IC50)[6][7]

Mechanisms of Action and Signaling Pathways

Understanding the precise point of intervention in the HIV-1 entry cascade is crucial for inhibitor validation.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitor Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 3. gp41-mediated Membrane Fusion CD4->gp120 Conformational Change in gp120 gp120_IN_1 This compound (Attachment Inhibitor) gp120_IN_1->gp120 Blocks Step 1 BMS_378806 BMS-378806 (Attachment Inhibitor) BMS_378806->gp120 Blocks Step 1 M48U1 M48U1 (CD4-Mimetic Peptide) M48U1->gp120 Blocks Step 1 Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks Step 2 Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Blocks Step 3

Caption: HIV-1 entry pathway and points of inhibition.

Experimental Protocols

Reproducible and standardized assays are fundamental for the validation of any new research tool. Below are detailed protocols for key experiments.

HIV-1 Neutralization Assay (Pseudovirus-Based Luciferase Assay)

This assay quantifies the ability of a compound to inhibit viral entry using single-round infectious pseudoviruses.

Neutralization_Assay_Workflow start Start prepare_cells Plate TZM-bl cells (1x10^4 cells/well) start->prepare_cells prepare_virus Dilute HIV-1 pseudovirus to a predetermined titer start->prepare_virus prepare_inhibitor Prepare serial dilutions of this compound and comparator compounds start->prepare_inhibitor add_to_cells Add virus-inhibitor mix to TZM-bl cells prepare_cells->add_to_cells incubate_virus_inhibitor Pre-incubate virus with inhibitor for 1 hr at 37°C prepare_virus->incubate_virus_inhibitor prepare_inhibitor->incubate_virus_inhibitor incubate_virus_inhibitor->add_to_cells incubate_infection Incubate for 48 hrs at 37°C add_to_cells->incubate_infection lyse_cells Lyse cells and add luciferase substrate incubate_infection->lyse_cells read_luminescence Measure luminescence on a plate reader lyse_cells->read_luminescence calculate_ic50 Calculate IC50 values from dose-response curves read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the HIV-1 neutralization assay.

Methodology:

  • Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in 96-well flat-bottom culture plates at a density of 1 x 10^4 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of the test inhibitor (e.g., this compound) and comparator compounds in DMEM.

  • Virus-Inhibitor Incubation: In a separate 96-well plate, mix 50 µL of the diluted compounds with 50 µL of HIV-1 pseudovirus (at a predetermined titer that yields a strong luciferase signal). Include virus-only controls (no inhibitor) and cell-only controls (no virus). Incubate this mixture for 1 hour at 37°C.

  • Infection: After the 48-hour incubation, remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells with a suitable lysis buffer. Add a luciferase substrate and measure the luminescence using a microplate luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the compound that causes a 50% reduction in luciferase activity compared to the virus-only control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and provides a measure of a compound's toxicity.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., TZM-bl or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test and comparator compounds to the wells. Include a "no-compound" control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Reagent: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Logical Framework for Inhibitor Validation

The validation of a new research tool like this compound follows a logical progression from initial screening to more complex biological evaluation.

Validation_Framework A Primary Screening: Inhibition of gp120-CD4 binding (e.g., ELISA) B Cell-based Neutralization Assay: Determine IC50 against a panel of HIV-1 pseudoviruses A->B C Cytotoxicity Assay: Determine CC50 in relevant cell lines B->C D Calculate Selectivity Index (SI): SI = CC50 / IC50 B->D E Mechanism of Action Studies: Time-of-addition assay, resistance selection B->E C->D G Decision Point: Proceed with further development? D->G F Evaluation against primary isolates in PBMCs E->F F->G

Caption: Logical workflow for validating a novel HIV-1 entry inhibitor.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of gp120-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe disposal of the HIV-1 entry inhibitor, gp120-IN-1, ensuring that laboratory practices remain compliant, safe, and environmentally responsible.

Step 1: Waste Identification and Segregation

The initial and most crucial step is to determine the nature of the waste. Whether it is unused this compound, a solution containing the inhibitor, or contaminated labware, proper characterization is key.

  • Unused or Expired this compound: Treat as chemical waste.

  • Solutions Containing this compound: The disposal method will depend on the solvent and concentration. Aqueous solutions of non-hazardous, water-miscible materials may have different disposal routes than solutions in flammable or hazardous solvents.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into contact with this compound should be considered chemical waste.

All waste streams must be segregated to prevent accidental reactions. For instance, halogenated and non-halogenated solvent wastes should be collected in separate, compatible containers.

Step 2: Packaging and Labeling

Proper packaging and clear labeling are fundamental to safe waste management.

  • Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • Labeling: All waste containers must be clearly labeled with their contents. Include the full chemical name ("this compound"), concentration (if in solution), and any other components of the mixture. Affix appropriate hazard symbols as required by your institution.

Step 3: Storage and Collection

Designate a specific, well-ventilated area within the laboratory for the temporary storage of chemical waste. This area should be away from general lab traffic and incompatible materials. Adhere to your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Quantitative Data Summary: Disposal Considerations for this compound

ParameterGuidelineRationale
pH of Aqueous Solutions Neutralize to a pH between 6.0 and 9.0 before disposal, if permitted by local regulations.Prevents corrosion of plumbing and minimizes environmental impact.
Container Rinsing Triple rinse empty containers with a suitable solvent.Ensures removal of residual chemical. The first rinsate should be collected as hazardous waste.
Solid Waste Collect in a designated, labeled container.Prevents contamination of general waste streams.
Liquid Waste Collect in a sealed, compatible container. Do not mix with incompatible waste streams.Prevents chemical reactions and ensures proper disposal routing.

Experimental Protocol: Decontamination of Glassware

For glassware contaminated with this compound, a thorough decontamination process is necessary before it can be washed and reused.

  • Initial Rinse: Rinse the glassware three times with a solvent known to dissolve this compound (e.g., DMSO, ethanol). Collect the first rinsate as chemical waste. Subsequent rinses may be permissible for drain disposal if the solvent is appropriate and institutional guidelines allow.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Disposal Pathway start Identify Waste Type (Unused, Solution, Contaminated Material) hazardous Hazardous Waste? start->hazardous collect_hazardous Collect in Labeled, Compatible Container hazardous->collect_hazardous Yes non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste hazardous->non_hazardous No ehs_pickup Arrange for EHS Pickup collect_hazardous->ehs_pickup general_disposal Dispose as General Lab Waste (if permitted) non_hazardous->general_disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

Navigating the Safe Handling of gp120-IN-1: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent HIV-1 inhibitor gp120-IN-1, ensuring a safe laboratory environment is paramount. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on general best practices for handling small molecule inhibitors. Adherence to these protocols is critical for minimizing exposure risk and ensuring responsible disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe handling for any potent chemical compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Nitrile GlovesDouble-gloving is recommended to minimize the risk of exposure due to tears or punctures. Inspect gloves for any signs of damage before use. Change gloves immediately if contaminated and wash hands thoroughly after removal.
Eyes Safety GogglesShould provide a complete seal around the eyes to protect against splashes and aerosols. Standard safety glasses are not sufficient.
Body Laboratory CoatA fully buttoned lab coat, preferably with elastic cuffs, should be worn at all times. This should be a dedicated lab coat that does not leave the laboratory.
Respiratory Fume HoodAll handling of this compound in its solid form or when preparing solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Face Face ShieldWhen there is a significant risk of splashes, such as during the preparation of concentrated solutions or in the event of a spill, a face shield should be worn in addition to safety goggles for full facial protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A clear and structured workflow is essential to minimize the risk of accidental exposure and contamination. The following diagram and procedural steps outline a safe operational plan for working with this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve Compound prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct Proceed to Experiment exp_transport Transport Solutions exp_conduct->exp_transport cleanup_decontaminate Decontaminate Surfaces exp_transport->cleanup_decontaminate After Experiment cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound

Procedural Steps:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, put on a lab coat, safety goggles, and double nitrile gloves.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

    • Weigh Compound: Carefully weigh the solid this compound within the fume hood. Use anti-static weighing paper and appropriate tools.

    • Dissolve Compound: Add the desired solvent to the solid compound in a suitable container. Cap the container securely before removing it from the fume hood.

  • Experimentation:

    • Conduct Experiment: Carry out all experimental procedures involving this compound with care to avoid splashes and aerosols.

    • Transport Solutions: When moving solutions of this compound, use a secondary container to prevent spills.

  • Cleanup & Disposal:

    • Decontaminate Surfaces: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

    • Dispose of Waste: All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's guidelines.

    • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, and finally lab coat) to avoid self-contamination. Dispose of single-use PPE as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Solutions containing this compound Collect in a labeled, sealed, and leak-proof container designated for hazardous liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container lined with a durable plastic bag.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container immediately after use.

Important Considerations:

  • Consult Institutional Guidelines: Always follow your institution's specific chemical hygiene and waste disposal protocols.

  • Emergency Procedures: Be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits. In case of accidental exposure, seek immediate medical attention.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment, ultimately fostering a culture of safety and responsibility in the pursuit of scientific advancement.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.